molecular formula C15H20O3 B1680571 Reynosin CAS No. 28254-53-7

Reynosin

Numéro de catalogue: B1680571
Numéro CAS: 28254-53-7
Poids moléculaire: 248.32 g/mol
Clé InChI: FKBUODICGDOIGB-PFFFPCNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reynosin is a sesquiterpene lactone of the eudesmanolide group, found particularly in Magnolia grandiflora and Laurus nobilis. It has a role as a metabolite. It is a sesquiterpene lactone and an organic heterotricyclic compound.
This compound has been reported in Ainsliaea uniflora, Artemisia anomala, and other organisms with data available.
sesquiterpene derivative of costunolide

Propriétés

IUPAC Name

(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUODICGDOIGB-PFFFPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28254-53-7
Record name Reynosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28254-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reynosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028254537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REYNOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26569L9V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Reynosin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynosin, a sesquiterpene lactone of the eudesmanolide group, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of the principles and techniques involved.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Asteraceae and Magnoliaceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. A summary of notable plant sources is provided in Table 1.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Magnolia grandiflora L.MagnoliaceaeLeaves, Root Bark
Laurus nobilis L.LauraceaeLeaves
Dolomiaea souliei (Franch.) ShihAsteraceaeRoots
Ainsliaea unifloraAsteraceaeNot Specified
Artemisia anomalaAsteraceaeNot Specified

Extraction of this compound from Plant Material

The initial step in isolating this compound involves the extraction of the compound from the plant matrix. The choice of solvent and extraction technique is critical for maximizing the yield and purity of the crude extract.

Recommended Solvents

Based on the polarity of sesquiterpene lactones, moderately polar solvents are generally effective for extraction. Commonly used solvents include:

  • Methanol: Often used for initial maceration or Soxhlet extraction due to its ability to extract a wide range of compounds.

  • Ethanol: A greener alternative to methanol, often used in hydroalcoholic mixtures.

  • Diethyl Ether: Effective for extracting less polar constituents and can be used for preliminary defatting.

  • Chloroform and Dichloromethane: Used for partitioning and extracting alkaloids and other compounds of similar polarity.

  • Ethyl Acetate: Frequently used in liquid-liquid partitioning to selectively extract sesquiterpene lactones from aqueous solutions.

Extraction Methodologies

Several methods can be employed for the extraction of this compound, ranging from traditional techniques to more modern, efficient approaches.

2.2.1. Maceration

This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period (typically 24-72 hours) with occasional agitation. The process is straightforward but can be time-consuming and may result in lower extraction efficiency compared to other methods.

2.2.2. Soxhlet Extraction

A continuous extraction method that uses a smaller volume of solvent. The powdered plant material is placed in a thimble, and heated solvent is continuously cycled through the sample, ensuring a thorough extraction. This method is more efficient than maceration but the prolonged exposure to heat may degrade thermolabile compounds.

2.2.3. Ultrasound-Assisted Extraction (UAE)

This technique utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is known for its reduced extraction time and lower solvent consumption. For instance, in the extraction of polyphenols from Laurus nobilis, UAE with 70% ethanol at a high amplitude for 9 minutes yielded significant results.

2.2.4. Pulsed Electric Field (PEF) Extraction

A non-thermal technique that applies short pulses of a high-voltage electric field to the plant material. This process increases the permeability of the cell membranes, facilitating the release of intracellular contents. A study on Laurus nobilis leaves demonstrated that PEF treatment significantly increased the yield of polyphenols.

Isolation and Purification of this compound

Following extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of compounds in the crude extract. This typically involves a combination of chromatographic techniques.

General Workflow

A general workflow for the isolation and purification of this compound is depicted in the following diagram:

Reynosin_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_analysis Analysis plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning sesquiterpene_fraction Sesquiterpene-Enriched Fraction partitioning->sesquiterpene_fraction column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc gradient) sesquiterpene_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_tlc_hplc Preparative TLC or HPLC fractions->prep_tlc_hplc pure_this compound Pure this compound prep_tlc_hplc->pure_this compound analysis Structural Elucidation (NMR, MS) pure_this compound->analysis

Caption: General workflow for the isolation of this compound.

Experimental Protocols

3.2.1. Protocol 1: Column Chromatography

This is a fundamental technique for the initial separation of compounds based on their polarity.

  • Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common system is a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Dissolve the crude extract or the sesquiterpene-enriched fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the packed column.

    • Begin elution with the gradient solvent system, collecting fractions of a fixed volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the compound of interest.

3.2.2. Protocol 2: Preparative Thin Layer Chromatography (Prep-TLC)

Prep-TLC is used for the further purification of fractions obtained from column chromatography.

  • Stationary Phase: Silica gel plates (e.g., Kieselgel 60 F254).

  • Mobile Phase: A solvent system that provides good separation of this compound from impurities, as determined by analytical TLC (e.g., hexane:ethyl acetate 2:8).

  • Procedure:

    • Apply the semi-purified fraction as a continuous band near the bottom of the preparative TLC plate.

    • Develop the plate in a chamber saturated with the chosen mobile phase.

    • Visualize the separated bands under UV light (254 nm) or by staining.

    • Scrape the band corresponding to this compound from the plate.

    • Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

    • Filter and evaporate the solvent to obtain the purified this compound.

3.2.3. Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of this compound to achieve high purity.

  • Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpene lactones.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound absorbs (typically around 210-220 nm for the lactone chromophore).

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Run the gradient program to separate the components.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the highly purified compound.

Quantification of this compound

Accurate quantification of this compound in plant extracts is essential for standardization and quality control. High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the most common method for this purpose.

HPLC-UV/DAD Method for Quantification
  • Instrumentation: A standard HPLC system equipped with a UV or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Standard Preparation: Prepare a stock solution of purified this compound of a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract a known weight of the plant material using a validated extraction procedure. Filter the extract before injection.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the plant extract sample and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Table 2: HPLC Parameters for Quantification of Sesquiterpene Lactones (General Method)

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (

The Biological Activity of Reynosin: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Properties and Molecular Mechanisms of a Promising Sesquiterpene Lactone

Introduction

Reynosin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a particular focus on its anti-inflammatory and neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications of this compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways modulated by this compound.

Quantitative Data on Biological Activity

The following tables provide a summary of the available quantitative data on the biological activity of this compound. The data is compiled from various in vitro and in vivo studies and is presented for ease of comparison.

Table 1: Anti-Inflammatory and Neuroprotective Activity of this compound

AssayCell Line/ModelTreatment/StimulusThis compound ConcentrationObserved EffectCitation
Cell ViabilityBV-2 microglial cellsLipopolysaccharide (LPS)Not specifiedNo significant cytotoxicity[1]
IL-1β mRNA ExpressionBV-2 microglial cellsLPSNot specifiedDecreased expression[1][2]
IL-18 mRNA ExpressionBV-2 microglial cellsLPSNot specifiedDecreased expression[1][2]
IL-1β Protein Level (Supernatant)BV-2 microglial cellsLPSNot specifiedDecreased level[1]
IL-18 Protein Level (Supernatant)BV-2 microglial cellsLPSNot specifiedDecreased level[1]
CD11b ExpressionBV-2 microglial cellsLPSNot specifiedDecreased expression[1][2]
Iba-1 Positive CellsIn vivo mouse modelLPSNot specifiedReduced number[2]
IL-1β Expression (in vivo)In vivo mouse modelLPSNot specifiedDecreased expression[2]
IL-18 Expression (in vivo)In vivo mouse modelLPSNot specifiedDecreased expression[2]
NLRP3 mRNA ExpressionBV-2 microglial cellsLPSNot specifiedReduced transcription[2][3]
Caspase-1 mRNA ExpressionBV-2 microglial cellsLPSNot specifiedReduced transcription[2][3]
NLRP3 Protein ExpressionBV-2 microglial cellsLPSNot specifiedDiminished expression[2][3]
ASC OligomerizationBV-2 microglial cellsLPSNot specifiedInhibited[2][3]
Caspase-1 Self-CleavageBV-2 microglial cellsLPSNot specifiedDecreased[2][3]
NADP+ and NADPH LevelsBV-2 microglial cellsLPSNot specifiedReduced levels[2][4]
gp91phox mRNA ExpressionBV-2 microglial cellsLPSNot specifiedDownregulation[2][4]
gp91phox Protein ExpressionBV-2 microglial cellsLPSNot specifiedDownregulation[2][4]
p47phox Expression and TranslocationBV-2 microglial cellsLPSNot specifiedSuppressed[2][4]

Note: While the referenced studies demonstrate clear biological effects, specific IC50 values for the above-mentioned activities were not provided in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound's biological activity.

In Vitro Anti-Neuroinflammatory Activity Assessment in BV-2 Microglial Cells
  • Cell Culture and Treatment: BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS). This compound, dissolved in a suitable solvent like DMSO, is added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.[1][2]

  • Cell Viability Assay (MTT Assay): To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. BV-2 cells are seeded in 96-well plates and treated with different concentrations of this compound. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.[1]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18) and other target genes (e.g., NLRP3, caspase-1, gp91phox), total RNA is extracted from treated BV-2 cells.[1][2][3][4] The RNA is then reverse-transcribed into cDNA, which is used as a template for qRT-PCR with gene-specific primers. Relative gene expression is calculated using a method like the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[1][2][3][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of secreted cytokines (e.g., IL-1β, IL-18) in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[1][3]

  • Western Blotting: To analyze the protein expression of key signaling molecules (e.g., CD11b, IL-1β, NLRP3, cleaved caspase-1, gp91phox), cell lysates are prepared from treated BV-2 cells.[1][3][4] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1][3][4]

  • Immunofluorescence Staining: To visualize the expression and localization of proteins like p47phox and ASC, BV-2 cells are grown on coverslips and subjected to the respective treatments.[3][4] The cells are then fixed, permeabilized, and incubated with specific primary antibodies followed by fluorescently labeled secondary antibodies. The coverslips are mounted on slides, and images are captured using a fluorescence microscope.[3][4]

In Vivo Neuroinflammation Model
  • Animal Model: Mice are used to establish an in vivo model of neuroinflammation. Lipopolysaccharide (LPS) is administered, for instance, via intracerebroventricular injection, to induce an inflammatory response in the brain.[2]

  • Immunohistochemistry: To assess microglial activation in the brain tissue, immunohistochemical staining for Iba-1 is performed on brain sections from the experimental animals. The number of Iba-1 positive cells and their morphology are analyzed to evaluate the extent of microglial activation.[2]

  • Cytokine Measurement: The expression levels of pro-inflammatory cytokines such as IL-1β and IL-18 in the brain tissue are measured, typically by techniques like qRT-PCR or ELISA on tissue homogenates.[2]

NADPH Oxidase Activity Assay
  • Measurement of NADP+/NADPH Levels: The intracellular levels of NADP+ and NADPH in BV-2 cells are determined using commercially available kits. These assays typically involve the enzymatic cycling of NADP+/NADPH, leading to a colorimetric or fluorescent product that can be measured.[2][4]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

Inhibition of the NLRP3 Inflammasome Pathway

This compound has been shown to suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome in microglial cells.[2][3] This multi-protein complex is a key component of the innate immune system and, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound intervenes at multiple points in this pathway.

NLRP3_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NLRP3 NFkB->Pro_IL1b NLRP3_Inflammasome NLRP3 Inflammasome Assembly Pro_IL1b->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_IL18 Mature IL-1β IL-18 Secretion Caspase1->IL1b_IL18 Inflammation Neuroinflammation IL1b_IL18->Inflammation This compound This compound This compound->Block1 This compound->Block2 This compound->Block3

Caption: this compound inhibits LPS-induced NLRP3 inflammasome activation.

Suppression of NADPH Oxidase Activity

Another key mechanism underlying this compound's anti-inflammatory effects is its ability to curtail the activation of NADPH oxidase.[2][4] This enzyme is a major source of reactive oxygen species (ROS) in microglia, which can contribute to neuronal damage. This compound's inhibitory action on this enzyme reduces oxidative stress.

NADPH_Oxidase_Inhibition LPS LPS Cell_Activation Microglial Activation LPS->Cell_Activation p47phox_translocation p47phox Translocation Cell_Activation->p47phox_translocation NADPH_Oxidase_Assembly NADPH Oxidase Complex Assembly p47phox_translocation->NADPH_Oxidase_Assembly ROS_Production ROS Production NADPH_Oxidase_Assembly->ROS_Production gp91phox gp91phox gp91phox->NADPH_Oxidase_Assembly Oxidative_Stress Oxidative Stress & Neuroinflammation ROS_Production->Oxidative_Stress This compound This compound This compound->Block1 This compound->Block2

Caption: this compound suppresses NADPH oxidase activation in microglia.

Anticancer Activity

A thorough review of the currently available scientific literature did not yield significant findings regarding the anticancer activity of this compound. While other sesquiterpene lactones have demonstrated cytotoxic effects against various cancer cell lines, this specific area of research for this compound appears to be underexplored. Further investigation is warranted to determine if this compound possesses any potential as an anticancer agent.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent, particularly in the context of neuroinflammatory and neurodegenerative diseases. Its ability to potently inhibit the NLRP3 inflammasome and NADPH oxidase provides a strong mechanistic basis for its observed anti-inflammatory and neuroprotective effects. The detailed experimental protocols provided in this guide are intended to aid researchers in the replication and expansion of these findings.

Future research should focus on several key areas. Firstly, the determination of precise quantitative measures of this compound's activity, such as IC50 values for its various targets, is crucial for its further development. Secondly, a comprehensive investigation into its pharmacokinetic and pharmacodynamic properties is necessary to assess its potential for in vivo applications. Finally, exploring the potential anticancer activities of this compound, given the known properties of other compounds in its class, could open up new avenues for its therapeutic use. The continued study of this compound is poised to contribute valuable insights into the development of novel treatments for a range of debilitating diseases.

References

An In-Depth Technical Guide to Reynosin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynosin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] Isolated from various plant species, most notably from the genera Magnolia and Laurus, this compound has demonstrated promising cytotoxic, anti-inflammatory, and mycobactericidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details established experimental protocols for its isolation and the evaluation of its biological effects, with a particular focus on its modulation of key cellular signaling pathways, including NF-κB, MAPK, and TGF-β. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Identification

This compound is classified as a eudesmanolide sesquiterpene lactone.[1] Its chemical structure is characterized by a tricyclic carbon skeleton with a fused γ-lactone ring, a feature crucial for its biological activity.

Chemical Identifiers

IdentifierValue
IUPAC Name (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-bis(methylene)decahydronaphtho[1,2-b]furan-2(3H)-one
CAS Number 28254-53-7[3]
Molecular Formula C₁₅H₂₀O₃[4]
SMILES C=C1CC--INVALID-LINK--O[4]
InChI Key FKBUODICGDOIGB-PFFFPCNUSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Weight 248.32 g/mol [4]
Appearance White to off-white solid-
Melting Point 145-146.5 °C-
Boiling Point (Predicted) 414.3 ± 45.0 °C-
Density (Predicted) 1.2 ± 0.1 g/cm³-
pKa (Predicted) 14.78 ± 0.40-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Slightly soluble in Methanol.-

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following protocol is a general guideline for the isolation and purification of this compound from plant sources such as Laurus nobilis fruits.

Workflow for this compound Isolation

G plant_material 1. Plant Material Preparation (e.g., Laurus nobilis fruits) extraction 2. Methanol Extraction plant_material->extraction concentration 3. Concentration of Extract extraction->concentration fractionation 4. Solvent-Solvent Partitioning concentration->fractionation chromatography 5. Column Chromatography (Silica Gel) fractionation->chromatography purification 6. Further Purification (e.g., Preparative HPLC) chromatography->purification characterization 7. Structural Elucidation (NMR, MS) purification->characterization

A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., fruits of Laurus nobilis) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 48-72 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanol extract.

  • Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is typically enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Final Purification: Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

  • Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT Assay Workflow

G cell_seeding 1. Seed Cells in 96-well Plate treatment 2. Treat with this compound (Varying Concentrations) cell_seeding->treatment incubation1 3. Incubate for 24-72 hours treatment->incubation1 mtt_addition 4. Add MTT Solution incubation1->mtt_addition incubation2 5. Incubate for 2-4 hours mtt_addition->incubation2 solubilization 6. Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization measurement 7. Measure Absorbance (570 nm) solubilization->measurement

A typical workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Mycobactericidal Activity Assay

The antimycobacterial activity of this compound can be evaluated against Mycobacterium tuberculosis strains using a broth microdilution method.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that prevents visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator such as resazurin.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways. Emerging evidence also suggests a potential role in TGF-β signaling.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses.[5] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

This compound's Inhibition of the NF-κB Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα - NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Translocates to Nucleus This compound This compound This compound->IKK Inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

This compound inhibits the IKK complex, preventing NF-κB nuclear translocation.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation status of key MAPK members, including ERK, JNK, and p38. The specific effects can be cell-type and stimulus-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.

This compound's Influence on the MAPK Pathway

G cluster_stimulus Extracellular Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors Phosphorylates JNK JNK JNK->Transcription_Factors Phosphorylates p38 p38 p38->Transcription_Factors Phosphorylates This compound This compound This compound->ERK Modulates Phosphorylation This compound->JNK Modulates Phosphorylation This compound->p38 Modulates Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

This compound modulates the phosphorylation of key kinases in the MAPK pathway.
Potential Interaction with the TGF-β Signaling Pathway

While less characterized, there is emerging interest in the potential of this compound to interact with the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is pivotal in regulating a wide array of cellular functions, including cell growth, differentiation, and immune responses. The TGF-β ligand binds to a receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate target gene expression. Further research is required to elucidate the precise nature of this compound's interaction with this pathway.

Hypothesized Interaction of this compound with the TGF-β Pathway

G cluster_extracellular Extracellular Space cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor Complex (Type I & II) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to Nucleus This compound This compound This compound->Smad23 Potential Modulation? Transcription Target Gene Transcription DNA->Transcription

The potential modulatory effect of this compound on the TGF-β/Smad signaling pathway warrants further investigation.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its significant biological activities. Its ability to modulate key signaling pathways, particularly NF-κB and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents for inflammatory diseases and cancer.

Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. Structure-activity relationship studies could lead to the synthesis of more potent and selective analogs. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of this compound in relevant disease models, paving the way for its potential clinical translation.

References

The Enigma of Reynosin: A Substance Beyond the Scientific Record

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the term "Reynosin" does not correspond to any known molecule, compound, or therapeutic agent. As such, a detailed technical guide on its discovery, history, and mechanisms of action cannot be compiled. The information requested by researchers, scientists, and drug development professionals is contingent on the existence of foundational data, which, in the case of "this compound," is absent from the public and scientific domains.

Extensive inquiries into established chemical and biological repositories, as well as scholarly articles, have failed to yield any mention of "this compound." This suggests several possibilities: "this compound" may be a fictional or hypothetical substance, a proprietary code name not yet disclosed to the public, a significant misspelling of an existing compound, or a very recent discovery that has not yet been documented in scientific literature.

Without any primary or secondary sources to draw upon, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. The creation of such a document requires a basis in verifiable, peer-reviewed research, which is currently unavailable for a substance named "this compound."

Researchers or professionals seeking information on a specific molecule are encouraged to verify the spelling and nomenclature. In the event that "this compound" is a novel discovery, the scientific community awaits its formal announcement and the publication of its associated data. Until such a time, the story of "this compound" remains unwritten.

Reynosin in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Pharmacological Potential and Underlying Mechanisms of a Promising Sesquiterpene Lactone

Abstract

Reynosin, a sesquiterpene lactone found in a variety of plants utilized in traditional medicine, is emerging as a compound of significant scientific interest. Historically, plants containing this compound, such as Costus speciosus (Crepe Ginger), Laurus nobilis (Bay Laurel), and Saussurea lappa (Costus Root), have been employed to treat a range of ailments including inflammation, fever, pain, and more recently, symptoms associated with neurodegenerative and liver diseases. This technical guide synthesizes the current scientific literature on this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its traditional uses, pharmacological activities, and molecular mechanisms of action. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key signaling pathways and experimental workflows to facilitate further research and development of this compound-based therapeutics.

Introduction: From Traditional Herb to Modern Therapeutic Target

For centuries, traditional medicine systems across the globe have harnessed the therapeutic properties of various botanicals. Within this rich ethnobotanical landscape, several plants have been recognized for their potent anti-inflammatory, analgesic, and other medicinal qualities. Scientific investigation into the chemical constituents of these plants has led to the isolation of numerous bioactive compounds, one of which is the sesquiterpene lactone, this compound.

This compound has been identified in plants such as Costus speciosus, traditionally used for treating inflammation, rheumatism, and skin diseases[1]. It is also found in Laurus nobilis, the leaves of which have been used in folk medicine for their antiseptic and anti-inflammatory properties[2]. Furthermore, this compound has been isolated from Saussurea lappa, a herb used in Korean traditional medicine for gastrointestinal diseases. The diverse traditional applications of this compound-containing plants have spurred scientific inquiry into its specific pharmacological effects.

Modern research has begun to validate these traditional uses, revealing that this compound possesses a range of biological activities, including:

  • Anti-inflammatory effects: Modulating key inflammatory pathways.

  • Hepatoprotective properties: Protecting liver cells from damage.

  • Neuroprotective potential: Showing promise in models of neurodegenerative diseases.

  • Mycobactericidal activity: Demonstrating activity against Mycobacterium tuberculosis.

This guide provides a detailed exploration of the scientific evidence supporting these activities, with a focus on the underlying molecular mechanisms and the experimental methodologies used to elucidate them.

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound is supported by a growing body of preclinical evidence. This section summarizes the key pharmacological activities and presents the available quantitative data in a structured format for easy comparison.

Anti-inflammatory and Neuroprotective Effects

This compound exhibits significant anti-inflammatory and neuroprotective properties, primarily through the modulation of inflammatory signaling pathways in immune cells of the central nervous system, such as microglia.

Table 1: In Vitro Anti-inflammatory and Neuroprotective Effects of this compound

ParameterCell LineTreatmentConcentration of this compoundResultReference
Cell Viability BV-2 (microglia)LPS (1 µg/mL)1, 5, 10 µMNo significant cytotoxicity[3]
IL-1β mRNA Expression BV-2 (microglia)LPS (1 µg/mL)1, 5, 10 µMDose-dependent decrease[3]
IL-1β Protein Level BV-2 (microglia)LPS (1 µg/mL)1, 5, 10 µMDose-dependent decrease[3]
IL-18 mRNA Expression BV-2 (microglia)LPS (1 µg/mL)1, 5, 10 µMDose-dependent decrease[3]
IL-18 Protein Level BV-2 (microglia)LPS (1 µg/mL)1, 5, 10 µMDose-dependent decrease[3]
Nitric Oxide (NO) Production Murine MacrophagesLPSNot SpecifiedInhibition Observed[4]
Cell Viability SH-SY5Y (neuroblastoma)DopamineNot SpecifiedSignificant protection[5]
EC50 (Neuroprotection) SH-SY5Y (neuroblastoma)Oxygen-Glucose Deprivation3.97 ± 0.78 µMNeuroprotective Effect[3]

LPS: Lipopolysaccharide; IL: Interleukin; NO: Nitric Oxide; EC50: Half maximal effective concentration.

Hepatoprotective Effects

This compound has demonstrated a protective effect against liver damage in both in vitro and in vivo models.

Table 2: Hepatoprotective Effects of this compound

ParameterModelTreatmentDosage/Concentration of this compoundResultReference
Bcl-2 mRNA Primary rat hepatocytesThioacetamide (TAA)0.13, 0.64, 3.22 µMIncreased[3]
Bcl-XL mRNA Primary rat hepatocytesThioacetamide (TAA)0.13, 0.64, 3.22 µMIncreased[3]
Bax mRNA Primary rat hepatocytesThioacetamide (TAA)0.13, 0.64, 3.22 µMDecreased[3]
Serum AST BALB/c miceThioacetamide (TAA)5 mg/kgDecreased[3]
Serum ALT BALB/c miceThioacetamide (TAA)5 mg/kgDecreased[3]
Liver Bcl-2 mRNA BALB/c miceThioacetamide (TAA)5 mg/kgIncreased[3]
Liver Bcl-XL mRNA BALB/c miceThioacetamide (TAA)5 mg/kgIncreased[3]
Liver Bax mRNA BALB/c miceThioacetamide (TAA)5 mg/kgDecreased[3]

TAA: Thioacetamide; AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.

Molecular Mechanisms of Action

This compound exerts its pharmacological effects by modulating specific signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory mediators such as IL-1β and IL-18. Evidence suggests that this compound may interfere with this cascade, although the precise point of interaction is still under investigation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits? DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-18) DNA->Pro_inflammatory_Genes Induces

Figure 1: Postulated Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the Bcl-2 Family of Proteins

This compound's hepatoprotective and neuroprotective effects are linked to its ability to modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) determines the cell's fate. This compound has been shown to upregulate the expression of anti-apoptotic Bcl-2 and Bcl-XL, while downregulating the pro-apoptotic Bax, thereby shifting the balance towards cell survival.

Bcl2_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation This compound-Mediated Regulation cluster_mitochondrion Mitochondrial Apoptosis Pathway Stimulus e.g., Thioacetamide, Dopamine Bcl2_BclXL Bcl-2, Bcl-XL (Anti-apoptotic) Stimulus->Bcl2_BclXL Suppresses Bax Bax (Pro-apoptotic) Stimulus->Bax Induces This compound This compound This compound->Bcl2_BclXL Upregulates This compound->Bax Downregulates Bcl2_BclXL->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 2: Modulation of the Bcl-2 Protein Family by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Extraction and Isolation of this compound

A general protocol for the bioassay-guided fractionation of sesquiterpene lactones, including this compound, from plant material is as follows. This protocol can be adapted for sources like Laurus nobilis.

Extraction_Workflow start Dried Plant Material (e.g., Laurus nobilis leaves) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partition fractions Fractionation based on polarity partition->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom gradient Gradient Elution (e.g., n-hexane/ethyl acetate) column_chrom->gradient sub_fractions Collection of Sub-fractions gradient->sub_fractions hplc Semi-preparative HPLC sub_fractions->hplc Bioactive fractions purified Purified this compound hplc->purified

Figure 3: General Workflow for this compound Extraction and Isolation.

Detailed Steps:

  • Extraction: Dried and powdered plant material is macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The bioactive fraction (often the ethyl acetate fraction for sesquiterpene lactones) is subjected to column chromatography on silica gel. A gradient elution system, typically with n-hexane and ethyl acetate, is used to separate the compounds.

  • Semi-preparative HPLC: Fractions showing the desired bioactivity are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines the measurement of nitric oxide (NO) production in LPS-stimulated macrophage cells.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-treated control. The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined.

Western Blot Analysis for Bcl-2 and Bax

This protocol describes the detection of Bcl-2 and Bax protein expression in cell lysates.

  • Cell Lysis: Cells treated with or without this compound and/or an apoptotic stimulus are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified, and the expression levels of Bcl-2 and Bax are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, a sesquiterpene lactone with a rich history in traditional medicine, has demonstrated significant therapeutic potential in preclinical studies. Its anti-inflammatory, hepatoprotective, and neuroprotective activities, mediated through the modulation of key signaling pathways such as NF-κB and the Bcl-2 family, make it a compelling candidate for further drug development.

This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, including quantitative data on its efficacy and detailed experimental methodologies. However, to advance this compound from a promising natural product to a clinically viable therapeutic, further research is warranted in the following areas:

  • Optimization of Extraction and Synthesis: Development of more efficient and scalable methods for the isolation of this compound from natural sources or through total synthesis.

  • Pharmacokinetic and Toxicological Studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in animal models.

  • In-depth Mechanistic Studies: Further elucidation of the precise molecular targets of this compound and its downstream effects on various signaling cascades.

  • Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects for specific disease indications.

The continued investigation of this compound holds the promise of yielding novel therapeutic strategies for a range of inflammatory, hepatic, and neurodegenerative disorders, bridging the gap between traditional knowledge and modern medicine.

References

Core Mechanism of Action: Inhibition of NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that "Reynosin" is a naturally occurring sesquiterpene lactone with demonstrated anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide will provide a comprehensive overview of the molecular mechanism of action of this compound, detailing its effects on key signaling pathways and presenting relevant quantitative data and experimental methodologies.

The primary mechanism of action of this compound is the suppression of neuroinflammation through the inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing-3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, leading to inflammation.

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a multi-faceted approach:

  • Reduction of Pro-inflammatory Cytokines: this compound has been shown to effectively decrease the expression of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) at both the mRNA and protein levels in microglial cells.[1]

  • Inhibition of NLRP3 Inflammasome Activation: The compound directly inhibits the activation of the NLRP3 inflammasome. This is evidenced by reduced transcription of NLRP3 and caspase-1, diminished NLRP3 protein expression, inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, and decreased caspase-1 self-cleavage.[1]

  • Suppression of NADPH Oxidase Activity: this compound curtails the activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.[1] This is a key upstream regulator of NLRP3 inflammasome activation. The inhibition is demonstrated by reduced NADP+ and NADPH levels, downregulation of gp91phox mRNA and protein expression, and suppression of p47phox expression and its translocation to the cell membrane.[1]

Additional Anti-inflammatory and Protective Effects

Beyond its primary action on the NLRP3 inflammasome, this compound exhibits a broader range of anti-inflammatory and protective activities:

  • Inhibition of CINC-1 Induction: this compound demonstrates a dose-dependent inhibition of cytokine-induced neutrophil chemoattractant-1 (CINC-1) induction in lipopolysaccharide (LPS)-stimulated rat kidney epithelioid NRK-52E cells.[4]

  • Hepatoprotective Effects: In animal models, this compound has shown protective effects against liver damage by inhibiting apoptosis in hepatocytes. This is associated with an increase in Bcl-2 and Bcl-XL mRNA levels and a decrease in Bax mRNA levels.[5]

  • Neuroprotective Effects: this compound protects against dopamine-induced neuronal cell death. This neuroprotective effect is linked to the up-regulation of E6-associated protein and the down-regulation of α-synuclein protein expression.[5]

  • Inhibition of Nitric Oxide Production: this compound has been found to inhibit the production of nitric oxide (NO) in LPS-activated murine macrophages.[5]

Quantitative Data Summary

ParameterModel SystemEffectConcentration/DoseReference
CINC-1 Induction LPS-stimulated NRK-52E cells50% inhibitory effect (IC50)~1 µM[4]
Anti-mycobactericidal Activity Mycobacterium tuberculosis (H37Rv, 366-2009, 104-2010 strains)Minimal Bactericidal Concentration (MBC)128 µg/mL[5]
Anti-mycobactericidal Activity Mycobacterium tuberculosis (H37Rv, 104-2010, 63-2009, 366-2009, 430-2010 strains)Minimal Inhibitory Concentration (MIC)64-128 µg/mL[5]
Nitric Oxide Production LPS-activated murine macrophagesIC50 for NO release (for a related compound)0.8 µM[5]
Cytotoxicity KB cancer cell lineIC502.7 µg/mL[5]

Experimental Protocols

In Vitro Microglial Inflammation Assay

  • Cell Line: BV-2 microglial cells.

  • Treatment: Lipopolysaccharide (LPS) to induce inflammation, followed by treatment with this compound.

  • Analysis:

    • CD11b Expression: Measured by flow cytometry or immunofluorescence to assess microglial activation.

    • Cytokine mRNA Levels (IL-1β, IL-18): Quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Cytokine Protein Levels (IL-1β, IL-18): Measured using enzyme-linked immunosorbent assay (ELISA).[1]

In Vivo Neuroinflammation Mouse Model

  • Animal Model: Mice treated with lipopolysaccharide (LPS) to induce systemic inflammation.

  • Treatment: Administration of this compound.

  • Analysis:

    • Immunohistochemistry: Staining of brain tissue for Iba-1 to quantify the number and assess the morphology of microglia.

    • Cytokine Expression (IL-1β, IL-18): Measured in brain tissue homogenates by ELISA or RT-qPCR.[1]

NLRP3 Inflammasome Activation Assay

  • Cell Line: BV-2 microglial cells or primary microglia.

  • Treatment: Priming with LPS followed by an NLRP3 activator (e.g., ATP or nigericin) in the presence or absence of this compound.

  • Analysis:

    • Western Blot: To measure the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1.

    • ASC Oligomerization: Assessed by cross-linking ASC monomers followed by western blotting to detect oligomers.

    • Caspase-1 Activity: Measured using a fluorometric activity assay.[1]

NADPH Oxidase Activity Assay

  • Cell Line: BV-2 microglial cells.

  • Treatment: Stimulation with an appropriate agonist (e.g., LPS) with or without this compound.

  • Analysis:

    • NADP+/NADPH Levels: Measured using a colorimetric or fluorometric assay kit.

    • gp91phox and p47phox Expression: Quantified at the mRNA level by RT-qPCR and at the protein level by western blot.

    • p47phox Translocation: Assessed by subcellular fractionation (separating membrane and cytosolic fractions) followed by western blotting for p47phox.[1]

Signaling Pathway and Experimental Workflow Diagrams

Reynosin_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects LPS LPS NADPH_Oxidase NADPH_Oxidase LPS->NADPH_Oxidase activates ROS ROS NADPH_Oxidase->ROS produces NLRP3 NLRP3 ROS->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro_Caspase1 ASC->Pro_Caspase1 recruits Caspase1 Caspase1 Pro_Caspase1->Caspase1 cleavage Pro_IL1B Pro_IL1B Caspase1->Pro_IL1B cleaves Pro_IL18 Pro_IL18 Caspase1->Pro_IL18 cleaves IL1B IL1B Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 IL18 Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->NADPH_Oxidase inhibits This compound->NLRP3 inhibits

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BV2_Cells BV-2 Microglial Cells LPS_Stimulation LPS Stimulation BV2_Cells->LPS_Stimulation Reynosin_Treatment This compound Treatment LPS_Stimulation->Reynosin_Treatment Cytokine_Analysis Cytokine Analysis (ELISA, qPCR) Reynosin_Treatment->Cytokine_Analysis NLRP3_Assay NLRP3 Inflammasome Assay Reynosin_Treatment->NLRP3_Assay NADPH_Assay NADPH Oxidase Assay Reynosin_Treatment->NADPH_Assay Mice Mouse Model LPS_Induction LPS-induced Neuroinflammation Mice->LPS_Induction Reynosin_Admin This compound Administration LPS_Induction->Reynosin_Admin Behavioral_Tests Behavioral Assessment Reynosin_Admin->Behavioral_Tests Tissue_Analysis Brain Tissue Analysis (IHC, ELISA) Reynosin_Admin->Tissue_Analysis

Caption: Workflow for in vitro and in vivo evaluation of this compound.

References

An In-depth Technical Guide to the Reynosin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a eudesmanolide-type sesquiterpene lactone (STL), is a plant-derived secondary metabolite of significant interest for its potential therapeutic properties. Like other STLs, its complex structure presents challenges for chemical synthesis, making biotechnological production an attractive alternative. A thorough understanding of its biosynthetic pathway is paramount for harnessing its potential through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols involved in the biosynthesis of this compound and related STLs.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like most sesquiterpene lactones in the Asteraceae family, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate (MVA) pathway in the cytosol. The pathway can be segmented into three primary stages: sesquiterpene backbone formation, a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), and subsequent tailoring reactions.

  • Stage 1: Sesquiterpene Backbone Formation The initial committed step is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). For most STLs, including the precursors to eudesmanolides, this is performed by Germacrene A Synthase (GAS) .[1][2] This enzyme facilitates a complex carbocation-driven cyclization cascade to produce (+)-germacrene A, a key intermediate with a 10-membered ring structure.[2]

  • Stage 2: Oxidative Modifications and Lactone Ring Formation Following the formation of the germacrene A backbone, a series of critical oxidative reactions occur, primarily catalyzed by membrane-bound cytochrome P450 enzymes.

    • Germacrene A Oxidase (GAO): This multifunctional CYP enzyme catalyzes a three-step oxidation of the C12-methyl group of germacrene A to yield germacrene A acid.[3][4] This step is a conserved feature in the biosynthesis of many STLs within the Asteraceae family.[3]

    • Costunolide Synthase (COS): Germacrene A acid is then hydroxylated at the C6 position by another specific CYP, (+)-costunolide synthase (e.g., CYP71BL2 in lettuce).[5][6] The resulting 6α-hydroxy-germacrene A acid intermediate is unstable and spontaneously undergoes a dehydration reaction to form the characteristic α-methylene-γ-lactone ring, yielding (+)-costunolide.[6][7] Costunolide is a pivotal intermediate, serving as the precursor for a vast array of STL structural classes.[2]

  • Stage 3: Eudesmanolide Skeleton Formation and Final Tailoring to this compound The final steps involve the enzymatic conversion of the germacranolide intermediate (costunolide) into the eudesmanolide skeleton of this compound.

    • Eudesmanolide Formation: The conversion from a germacranolide to a eudesmanolide involves a cyclization reaction that forms the characteristic fused six-membered ring system. While the specific enzymes for this step in this compound biosynthesis are not fully elucidated, it is proposed to proceed through a carbocationic intermediate followed by stereospecific protonation.

    • Hydroxylation: The final structure of this compound features hydroxyl groups at specific positions. These modifications are catalyzed by additional, highly specific cytochrome P450 hydroxylases that decorate the eudesmanolide core. The precise identity and sequence of these final hydroxylations leading to this compound are a subject of ongoing research.

Quantitative Data

Quantitative analysis is crucial for understanding pathway flux and for optimizing yields in engineered systems. High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is the standard method for quantifying STLs.[8][9]

AnalytePlant SourceMethodConcentration RangeReference
PartheninParthenium hysterophorousNP-HPLC-UV/DAD0.8 - 1.5% (dry weight)[9]
CoronopilinParthenium hysterophorousNP-HPLC-UV/DAD0.05 - 0.12% (dry weight)[9]
Mixed STLsInula britannicaHPLC-DAD-MS0.11 - 3.75 mg/g (dry weight)[8]
Allergenic STLsAsteraceae speciesSpectrophotometric0.21 - 1.25% (of extract)[10]

Table 1: Representative quantitative data for sesquiterpene lactones from various plant sources. Specific enzyme kinetic data for the this compound pathway is not widely available and often represents a key area for primary research.

Visualizations of Key Pathways and Workflows

Core Biosynthetic Pathway to this compound

Reynosin_Biosynthesis cluster_MVA Mevalonate Pathway (Cytosol) cluster_STL Sesquiterpene Lactone Pathway (ER) FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA GAS GAA Germacrene A Acid GermacreneA->GAA GAO Costunolide (+)-Costunolide GAA->Costunolide COS Eudesmanolide Eudesmanolide Intermediate Costunolide->Eudesmanolide Cyclase This compound This compound Eudesmanolide->this compound Hydroxylase GAS Germacrene A Synthase (GAS) GAO Germacrene A Oxidase (GAO) (CYP450) COS Costunolide Synthase (COS) (CYP450) Cyclase Putative Eudesmanolide Cyclase Hydroxylase Specific Hydroxylases (CYP450s) Jasmonate_Signaling cluster_regulation Jasmonate Signaling Cascade Stimulus Herbivory or Wounding Stimulus JA_synthesis JA Biosynthesis Stimulus->JA_synthesis JA_Ile JA-Isoleucine (Active Hormone) JA_synthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses TPS_Genes Terpene Synthase Genes (e.g., GAS, CYPs) MYC2->TPS_Genes activates transcription Terpenes STL Production (e.g., this compound) TPS_Genes->Terpenes leads to Experimental_Workflow A 1. Isolate Candidate Gene (e.g., CYP450) from Plant cDNA B 2. Clone Gene into Yeast Expression Vector A->B C 3. Transform Engineered Yeast Strain B->C D 4. Culture Yeast & Induce Protein Expression C->D E 5. Isolate Microsomes (for P450s) D->E F 6. In Vitro Enzyme Assay with Substrate + NADPH E->F G 7. Extract Organic Products F->G H 8. Analyze Products by GC-MS or LC-MS G->H

References

Spectroscopic Data of Reynosin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Reynosin, a eudesmanolide-type sesquiterpene lactone found in plants such as Magnolia grandiflora and Laurus nobilis. This document is intended to serve as a core resource for researchers engaged in the identification, characterization, and development of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.35m
21.80, 1.65m
32.10m
52.65d10.5
64.10t10.0
72.50m
81.95, 1.55m
92.20, 2.05m
13a6.15d3.0
13b5.50d3.0
141.05s
154.90, 4.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
140.8
227.5
335.1
4149.5
550.5
682.5
751.2
823.8
938.5
1037.5
11140.2
12170.5
13120.5
1418.5
15110.2

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIQ-TOF249.1485231, 213, 185

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpene lactones.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal standard.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal standard.

2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is typically performed, including:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of formic acid) and acetonitrile or methanol.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.

  • Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the precursor ion and its main fragments.

  • Collision Energy: For tandem mass spectrometry (MS/MS) experiments, the collision energy is varied to induce fragmentation and obtain characteristic product ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_for_this compound cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Magnolia grandiflora) Extraction Extraction Plant_Material->Extraction Solvent Extraction Purification Purification (Chromatography) Extraction->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound NMR_Spectroscopy NMR Spectroscopy (1D and 2D) Isolated_this compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (LC-MS) Isolated_this compound->Mass_Spectrometry NMR_Data ¹H and ¹³C NMR Data NMR_Spectroscopy->NMR_Data MS_Data MS Fragmentation Data Mass_Spectrometry->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Reynosin: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reynosin, a sesquiterpene lactone found in plants such as Laurus nobilis, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to a lack of extensive published data on these specific parameters, this document also outlines recommended experimental protocols for determining this compound's solubility and stability profiles, based on established scientific principles and regulatory guidelines. Furthermore, potential degradation pathways are proposed based on the molecule's chemical structure, and detailed analytical methodologies are suggested for its quantification. This guide aims to be a valuable resource for researchers and drug development professionals working with this compound, enabling them to design and execute robust experimental plans.

Solubility Profile

Currently, there is limited quantitative solubility data for this compound in the public domain. However, qualitative descriptions indicate its solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSlightly Soluble[2]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
MethanolSlightly Soluble[2]
Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile for this compound, the following equilibrium solubility method is recommended:

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO, polyethylene glycol 400)

    • Calibrated analytical balance

    • Vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge

    • Validated analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

    • Calculate the solubility in mg/mL or mol/L.

Stability Profile

Recommended Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[4] The following conditions are suggested for this compound, based on ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples should be analyzed at appropriate time points to determine the extent of degradation and to profile the degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a lactone ring and an epoxide, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the lactone ring to form a hydroxy carboxylic acid.

  • Oxidation: The double bonds in the structure could be susceptible to oxidation.

  • Epoxide Ring Opening: Under acidic or nucleophilic conditions, the epoxide ring may open.

Analytical Methods for Quantification

Validated analytical methods are crucial for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method is recommended for the routine quantification of this compound.

Table 2: Suggested HPLC-UV Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Gradient Start with a higher percentage of A, and gradually increase B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Based on the UV spectrum of this compound (likely in the range of 200-220 nm due to the absence of a strong chromophore)
Injection Volume 10-20 µL
Standard Preparation Prepare stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to create a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for the identification of degradation products, an LC-MS method is recommended.

Table 3: Suggested LC-MS Method Parameters for this compound Analysis

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI) in positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full scan for qualitative analysis and identification of degradation products; Multiple Reaction Monitoring (MRM) for quantitative analysis
Collision Energy Optimize for fragmentation of the parent ion to specific product ions

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation This compound This compound Stock Solution Stress_Conditions Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress_Conditions Time_Points Collect Samples at Different Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC-UV/LC-MS Analysis Time_Points->HPLC_Analysis Quantification Quantify this compound and Degradation Products HPLC_Analysis->Quantification Degradation_Kinetics Determine Degradation Kinetics Quantification->Degradation_Kinetics Pathway_Elucidation Elucidate Degradation Pathways Quantification->Pathway_Elucidation Stability_Report Generate Stability Report Degradation_Kinetics->Stability_Report Pathway_Elucidation->Stability_Report

Caption: Experimental workflow for this compound stability testing.

Proposed Degradation Pathway of this compound

degradation_pathway This compound This compound Hydrolysis_Product Hydroxy Carboxylic Acid (Lactone Ring Opening) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized Products This compound->Oxidation_Product Oxidation Epoxide_Opening_Product Diol Product (Epoxide Ring Opening) This compound->Epoxide_Opening_Product Acidic Conditions/ Nucleophilic Attack

Caption: Proposed degradation pathways for this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides a framework for generating comprehensive data on these critical parameters. The outlined experimental protocols and analytical methods offer a starting point for researchers to rigorously characterize this compound, which is essential for its further development as a potential therapeutic agent. The generation of robust solubility and stability data will be invaluable for formulation development, ensuring the quality, efficacy, and safety of any future this compound-based products.

References

Reynosin: A Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest for its diverse pharmacological activities. Primarily found in plants of the Magnolia genus, this compound has demonstrated promising neuroprotective and anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanisms of action, summarizing quantitative data, and detailing experimental protocols.

Core Pharmacological Activities

Neuroprotective Effects

This compound has shown significant potential in mitigating neuronal damage in models of neurodegenerative diseases. Its neuroprotective capabilities are largely attributed to its ability to modulate pathways associated with neuronal toxicity and cell death.

One key mechanism involves the reciprocal regulation of E6-associated protein (E6-AP) and α-synuclein.[1] In models of Parkinson's disease, this compound treatment leads to the upregulation of E6-AP, an E3 ubiquitin ligase that promotes the degradation of α-synuclein.[1] The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease, and by facilitating its clearance, this compound may protect against neuronal loss.[1]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the suppression of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system and its dysregulation is implicated in numerous inflammatory diseases.

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[2] This inhibition is achieved by reducing the production of reactive oxygen species (ROS) through the suppression of NADPH oxidase activity.[2] Specifically, this compound has been observed to decrease the expression of essential NADPH oxidase subunits like gp91phox and p47phox.[2] By dampening this inflammatory cascade, this compound can alleviate neuroinflammation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Neuroprotective Effects of this compound

Experimental ModelKey Parameter MeasuredTreatmentResultReference
Dopamine-induced toxicity in SH-SY5Y cellsCell ViabilityThis compoundIncreased cell viability[1]
6-hydroxydopamine-lesioned rat model of Parkinson's diseaseTyrosine Hydroxylase (TH)-positive cellsThis compoundPrevented the loss of TH-positive cells[1]
Dopamine-treated SH-SY5Y cellsE6-AP protein expressionThis compoundUpregulated E6-AP expression[1]
Dopamine-treated SH-SY5Y cellsα-synuclein protein expressionThis compoundDownregulated α-synuclein expression[1]
6-hydroxydopamine-lesioned ratsE6-AP protein expressionThis compoundUpregulated E6-AP expression[1]
6-hydroxydopamine-lesioned ratsα-synuclein protein expressionThis compoundDownregulated α-synuclein expression[1]

Table 2: Anti-inflammatory Effects of this compound

Experimental ModelKey Parameter MeasuredTreatmentResultReference
LPS-stimulated BV-2 microglial cellsReactive Oxygen Species (ROS)This compoundAttenuated ROS over-accumulation[2]
LPS-treated miceReactive Oxygen Species (ROS)This compoundAttenuated ROS over-accumulation[2]
LPS-stimulated BV-2 cellsNADPH oxidase activity (NADP+/NADPH levels)This compoundReduced NADPH oxidase activation[2]
LPS-stimulated BV-2 cellsgp91phox mRNA and protein expressionThis compoundDownregulated gp91phox expression[2]
LPS-stimulated BV-2 cellsp47phox expression and translocationThis compoundSuppressed p47phox expression and translocation[2]
LPS-stimulated BV-2 cellsNLRP3 and caspase-1 transcriptionThis compoundReduced transcription[2]
LPS-stimulated BV-2 cellsASC oligomerizationThis compoundInhibited ASC oligomerization[2]
LPS-stimulated BV-2 cellsCaspase-1 self-cleavageThis compoundDecreased caspase-1 self-cleavage[2]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NLRP3 Inflammasome Pathway

The following diagram illustrates the signaling cascade of NLRP3 inflammasome activation and the points of intervention by this compound.

Reynosin_NLRP3_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B NLRP3_g NLRP3 gene NFkB->NLRP3_g IL1B IL-1β Pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_g->NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B cleavage Inflammation Neuroinflammation IL1B->Inflammation NADPH_Ox NADPH Oxidase ROS ROS NADPH_Ox->ROS ROS->NLRP3 activates This compound This compound This compound->Inflammasome This compound->NADPH_Ox

This compound inhibits the NLRP3 inflammasome pathway.
This compound's Modulation of α-Synuclein Degradation

This diagram depicts the proposed mechanism of how this compound influences the degradation of α-synuclein through the upregulation of E6-AP.

Reynosin_aSyn_Degradation This compound This compound E6AP E6-AP (E3 Ligase) This compound->E6AP upregulates aSyn α-Synuclein E6AP->aSyn targets Ub_aSyn Ubiquitinated α-Synuclein aSyn->Ub_aSyn Ubiquitination Aggregation Aggregation (Lewy Bodies) aSyn->Aggregation Ub Ubiquitin Ub->aSyn Proteasome Proteasome Ub_aSyn->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Aggregation prevents

This compound promotes α-synuclein degradation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from the descriptions in the referenced papers and may require optimization for specific laboratory conditions.

Isolation and Purification of this compound from Magnolia grandiflora**

This protocol is adapted from methodologies used for the isolation of sesquiterpene lactones from plant materials.

  • Extraction:

    • Air-dry and powder the leaves of Magnolia grandiflora.

    • Macerate the powdered leaves in methanol at a 1:10 (w/v) ratio for 48 hours at room temperature with occasional agitation.

    • Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Concentrate the ethyl acetate fraction, which is expected to be enriched with sesquiterpene lactones.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds with similar Rf values.

  • Purification:

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

    • Collect the peaks corresponding to this compound and confirm its identity and purity using spectroscopic methods (NMR, MS).

In Vitro Neuroinflammation Model (LPS-stimulated BV-2 cells)
  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment:

    • Seed BV-2 cells in appropriate culture plates.

    • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

  • Analysis:

    • Collect the cell culture supernatant to measure the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.

    • Lyse the cells to extract protein for Western blot analysis of key signaling molecules (e.g., NLRP3, caspase-1, p-p65).

    • Extract RNA for qRT-PCR analysis of gene expression levels of inflammatory mediators.

Western Blot Analysis for NLRP3 and Cleaved Caspase-1
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against NLRP3 and cleaved caspase-1 (p20) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

ASC Oligomerization Assay
  • Cell Lysis and Cross-linking:

    • Following treatment, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).

    • Centrifuge the lysate at a low speed to pellet the ASC specks.

    • Resuspend the pellet and cross-link the proteins using disuccinimidyl suberate (DSS).

  • Western Blot Analysis:

    • Denature the cross-linked samples and separate them on an SDS-PAGE gel.

    • Perform Western blotting as described above, using a primary antibody against ASC.

    • Oligomerized ASC will appear as higher molecular weight bands (dimers, trimers, and larger aggregates).

Pharmacokinetics and Clinical Data

To date, there is a notable absence of published studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in animal models or humans. This lack of data is a significant gap in understanding its potential as a therapeutic agent. Further research is warranted to characterize its pharmacokinetic profile to inform potential dosing strategies and assess its bioavailability.

Similarly, a search of clinical trial registries reveals no registered or completed clinical trials involving this compound for any indication. The current body of evidence is limited to preclinical in vitro and in vivo studies.

Anticancer Potential

While specific studies on the anticancer activity of this compound are limited, the broader class of sesquiterpene lactones has been extensively investigated for its cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for sesquiterpene lactones include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. Given its structural similarity to other bioactive sesquiterpene lactones, it is plausible that this compound may also possess anticancer properties. However, dedicated studies are required to evaluate its efficacy against different cancer types and to elucidate its specific mechanisms of action.

Conclusion

This compound is a promising natural compound with well-documented neuroprotective and anti-inflammatory activities in preclinical models. Its mechanisms of action, particularly the inhibition of the NLRP3 inflammasome and the modulation of α-synuclein degradation, provide a strong rationale for its further development as a potential therapeutic agent for neurodegenerative and inflammatory diseases. However, the lack of pharmacokinetic and clinical data represents a critical hurdle that needs to be addressed in future research. Furthermore, a thorough investigation of its anticancer potential is warranted. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in advancing the scientific understanding and potential clinical application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Reynosin from Artemisia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in various species of the Artemisia genus, this compound has garnered interest for its potential therapeutic applications. The efficient extraction and isolation of this compound from its plant source are critical preliminary steps for further research and development. These application notes provide a comprehensive overview of extraction methodologies, quantitative data from related compounds, and detailed experimental protocols to guide researchers in obtaining this compound for their studies.

Data Presentation: Comparative Extraction of Sesquiterpene Lactones

While specific quantitative data for this compound extraction is limited in publicly available literature, data from the extraction of other well-studied sesquiterpene lactones from Artemisia, such as Artemisinin and Santonin, can provide valuable benchmarks for yield expectations. The choice of extraction method and solvent significantly influences the yield of the target compound.

Extraction MethodPlant MaterialSolventTarget CompoundYield/ConcentrationReference
Soxhlet ExtractionArtemisia maritima (inflorescence, small stems, and leaves)n-HexaneSantonin0.7% of 500g air-dried material[1]
Supercritical CO2 ExtractionArtemisia cina (leaves)Supercritical CO2Santonin250.40 µg/mL[1]
Chloroform ExtractionArtemisia cina (leaves)ChloroformSantonin83.33 µg/mL[1]
Ultrasound-Assisted ExtractionArtemisia annuaPropylene glycol methyl ether (PGME)Artemisinin13.79 mg/g[2]
Soxhlet ExtractionArtemisia annuan-HexaneArtemisinin0.44 ± 0.03% (leaves)[3][4]
Supercritical CO2 Extraction with co-solventArtemisia annuaSupercritical CO2 with 16.25 wt% ethanolArtemisinin96% recovery[5]

Experimental Protocols

The following protocols are adapted from established methods for the extraction of sesquiterpene lactones from Artemisia species and can be optimized for this compound extraction.

Protocol 1: Soxhlet Extraction and Liquid-Liquid Partitioning

This protocol is a robust method for obtaining a crude extract enriched with this compound, followed by a purification step.

Materials and Reagents:

  • Dried and powdered aerial parts of Artemisia sp.

  • n-Hexane

  • Ethyl acetate

  • Acetonitrile (aqueous solution, e.g., 80%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Soxhlet apparatus

  • Separatory funnel

  • Filter paper

Procedure:

  • Soxhlet Extraction:

    • Weigh a suitable amount of dried, powdered Artemisia plant material (e.g., 100 g).

    • Place the powdered material into a cellulose thimble and insert it into the Soxhlet apparatus.

    • Add n-hexane to the round-bottom flask (a solid-to-solvent ratio of approximately 1:10 w/v is recommended).

    • Heat the solvent to its boiling point and perform the extraction for 6-8 hours. The temperature should be maintained in the range of 35-45°C.[6]

    • After extraction, allow the apparatus to cool.

    • Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Transfer the solution to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of an aqueous acetonitrile solution.[7]

    • Shake the funnel vigorously and allow the layers to separate. The more polar this compound will preferentially partition into the aqueous acetonitrile phase.

    • Collect the aqueous acetonitrile layer. Repeat the extraction of the hexane layer two more times with fresh aqueous acetonitrile.

    • Combine the aqueous acetonitrile fractions.

    • To facilitate the separation of water, sodium chloride can be added to the combined aqueous phase.[6]

    • Dry the acetonitrile phase over anhydrous sodium sulfate.[1]

    • Concentrate the purified extract using a rotary evaporator to yield the this compound-enriched fraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that can reduce extraction time and solvent consumption.

Materials and Reagents:

  • Dried and powdered aerial parts of Artemisia sp.

  • Ethanol (70-96%) or other suitable solvent

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 1 g of the dried, powdered plant material and place it in a flask.

  • Add a suitable volume of the chosen solvent (e.g., 20 mL of 70% ethanol for a 1:20 w/v ratio).

  • Place the flask in an ultrasonic bath maintained at a controlled temperature (e.g., 25°C).

  • Sonicate the mixture for a specified time (e.g., 30 minutes).

  • After sonication, filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Purification and Analysis

The crude extract obtained from either protocol will likely contain a mixture of compounds. Further purification is necessary to isolate pure this compound.

Purification:

  • Column Chromatography: This is a standard method for purification. The crude extract can be loaded onto a silica gel column. Elution with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) will separate the compounds based on their polarity.[6] Fractions are collected and analyzed for the presence of this compound.

Analysis and Identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the quantification and purification of this compound. A C18 column with a mobile phase of acetonitrile and water is commonly used for the separation of sesquiterpene lactones.[8]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are essential for the structural elucidation and confirmation of the isolated compound as this compound.

Mandatory Visualizations

Reynosin_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation plant_material Dried & Powdered Artemisia sp. soxhlet Soxhlet Extraction (n-Hexane) plant_material->soxhlet Method 1 uae Ultrasound-Assisted Extraction (Ethanol) plant_material->uae Method 2 crude_extract Crude Extract soxhlet->crude_extract uae->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning enriched_fraction This compound-Enriched Fraction partitioning->enriched_fraction column_chrom Column Chromatography hplc HPLC column_chrom->hplc enriched_fraction->column_chrom pure_this compound Pure this compound hplc->pure_this compound ms_nmr MS / NMR (Structural Confirmation) pure_this compound->ms_nmr

Caption: General workflow for the extraction, purification, and analysis of this compound.

Signaling_Placeholder cluster_reynosin_action Potential Biological Action of this compound This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Crosses membrane or interacts with surface receptor Cellular Target (e.g., Receptor, Enzyme) cell_membrane->receptor signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activation / Inhibition cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) signaling_cascade->cellular_response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Notes and Protocols for the Synthesis of Reynosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, potential biological activities, and relevant signaling pathways of novel Reynosin derivatives. The protocols outlined below are based on established methodologies for the modification of structurally related sesquiterpenoid lactones and can be adapted for the development of new therapeutic agents.

Introduction

This compound, a naturally occurring sesquiterpenoid lactone, possesses a reactive α,β-unsaturated γ-lactone moiety, which serves as a key pharmacophore for its biological activity. This structural feature makes this compound an attractive scaffold for the synthesis of novel derivatives with potentially enhanced therapeutic properties, including anti-inflammatory and anticancer effects. The primary synthetic strategy involves the Michael addition of various nucleophiles to the exocyclic double bond of the lactone ring, leading to a diverse library of new chemical entities.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the cytotoxic activity of hypothetical this compound derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are illustrative and based on activities reported for structurally similar sesquiterpenoid lactone derivatives.[1][2]

DerivativeNucleophileCancer Cell LineIC50 (µM)
RD-1 MorpholineMCF-7 (Breast)8.5
RD-1 MorpholineA549 (Lung)12.3
RD-2 PiperidineMCF-7 (Breast)5.2
RD-2 PiperidineA549 (Lung)9.8
RD-3 N-MethylpiperazineMCF-7 (Breast)3.1
RD-3 N-MethylpiperazineA549 (Lung)6.5
RD-4 ThiomorpholineMCF-7 (Breast)7.9
RD-4 ThiomorpholineA549 (Lung)11.2
RD-5 4-MethylanilineMCF-7 (Breast)15.4
RD-5 4-MethylanilineA549 (Lung)21.7
This compound (Parent Compound)MCF-7 (Breast)> 25
This compound (Parent Compound)A549 (Lung)> 25

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amino Derivatives of this compound via Michael Addition

This protocol describes a general method for the synthesis of amino derivatives of this compound by the Michael addition of a primary or secondary amine to the α,β-unsaturated lactone.[1]

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH))

  • Inert gas (Nitrogen or Argon)

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the amine (1.2-1.5 equivalents) to the solution. If the amine salt is used, add triethylamine (2 equivalents) to liberate the free base.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

  • Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay

This protocol details the procedure for assessing the in vitro anticancer activity of the synthesized this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound derivatives on the NF-κB signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis This compound This compound Michael_Addition Michael Addition Reaction This compound->Michael_Addition Reactant Purification Column Chromatography Michael_Addition->Purification Crude Product Amine Amine Amine->Michael_Addition Nucleophile Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Pure Derivative MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Absorbance Data IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

Caption: General workflow for the synthesis and cytotoxic evaluation of this compound derivatives.

References

Application Note: Quantification of Reynosin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reynosin is a naturally occurring sesquiterpene lactone found in various plant species. As a stereoisomer of santamarine, it has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and in vitro and in vivo pharmacological studies. This application note describes a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The methodology is adapted from established protocols for structurally related sesquiterpene lactones, such as costunolide and santamarine, ensuring a robust and reproducible assay.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacology, and quality control.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Any standard HPLC system with a UV-Vis detector
Column Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40 v/v), isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm
Column Temperature Ambient

Note: The mobile phase composition and flow rate can be optimized to achieve the best separation for specific sample matrices. A study separating this compound and its stereoisomer, santamarine, reported a retention time of 12.3 minutes for this compound using a mobile phase of 60% aqueous methanol[1].

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol[2].

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-100 µg/mL)[3].

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh the dried plant material or extract.

    • Perform extraction with a suitable solvent (e.g., methanol, ethanol, or chloroform) using methods such as sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2, with representative data from studies on the structurally similar compound costunolide.

Table 2: Method Validation Parameters

ParameterTypical Range/Value
Linearity (Correlation Coefficient, r²) > 0.999[4][5]
Linear Range 5 - 100 µg/mL[3]
Limit of Detection (LOD) 1.5 - 2.29 µg/mL[3][4]
Limit of Quantification (LOQ) 4.6 - 6.64 µg/mL[3][4]
Precision (%RSD) < 2.0%[3]
Accuracy (Recovery) 99.3 - 102.62%[3][4]

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Sample Material Sample_Prep Sample Extraction & Filtration Sample->Sample_Prep HPLC HPLC System Standard_Prep->HPLC Inject Standards Sample_Prep->HPLC Inject Sample Chromatogram Generate Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Standard Data Quantify Quantify this compound in Sample Chromatogram->Quantify Sample Data Calibration->Quantify Result Final Result (Concentration) Quantify->Result

Caption: Workflow for the quantification of this compound by HPLC.

Discussion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water allows for good separation and resolution. UV detection at 210 nm is suitable for the analysis of sesquiterpene lactones. The method is straightforward and utilizes common laboratory equipment and reagents, making it accessible for routine quality control and research purposes in the pharmaceutical and natural products industries.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound by HPLC. The detailed methodology and validation parameters, adapted from established methods for similar compounds, will enable researchers to accurately determine the concentration of this compound in various samples. This is essential for ensuring the quality and consistency of this compound-containing products and for advancing research into its potential therapeutic applications.

References

Application Notes and Protocols for Cell-Based Assays to Determine Reynosin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory and neuroprotective properties.[1] Its mechanism of action involves the modulation of key inflammatory pathways, making it a compound of interest for therapeutic development. These application notes provide detailed protocols for a range of cell-based assays to characterize the biological activity of this compound, focusing on its effects on neuroinflammation. The primary objectives of these assays are to quantify the inhibitory effect of this compound on the production of pro-inflammatory mediators and to elucidate the underlying molecular mechanisms.

Mechanism of Action: Inhibition of NLRP3 Inflammasome and NADPH Oxidase

This compound exerts its anti-inflammatory effects by targeting two critical components of the inflammatory response: the NLRP3 inflammasome and NADPH oxidase.[1] In microglia, the resident immune cells of the central nervous system, stimuli such as lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of reactive oxygen species (ROS). ROS, in turn, can activate the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to inhibit the activation of both NADPH oxidase and the NLRP3 inflammasome, leading to a reduction in ROS production and the release of IL-1β and IL-18.[1]

Data Presentation

The following tables summarize quantitative data obtained from cell-based assays investigating the activity of this compound.

Table 1: Inhibitory Effect of this compound on CINC-1 Induction

Cell LineStimulantThis compound Concentration (µM)EndpointResult (IC50)
NRK-52ELPS~1CINC-1 Induction~1 µM[2]

Table 2: Illustrative Data for this compound's Effect on Inflammatory Markers in LPS-Stimulated BV-2 Microglia

AssayEndpoint MeasuredThis compound Concentration (µM)% Inhibition (Illustrative)
ELISAIL-1β Secretion125%
560%
1085%
ELISAIL-18 Secretion120%
555%
1080%
Western BlotNLRP3 Expression10Significant Reduction
Western BlotCleaved Caspase-110Significant Reduction
ROS AssayIntracellular ROS10Significant Reduction
Griess AssayNitric Oxide Production10Significant Reduction
NF-κB Reporter AssayNF-κB Activity10Significant Reduction
MTT AssayCell Viabilityup to 50>95% Viability

Mandatory Visualizations

Reynosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_genes translocates to ROS ROS NADPH_Oxidase->ROS produces NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) ROS->NLRP3_Inflammasome activates Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 activates pro_IL1b pro-IL-1β IL1b IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 IL18 IL-18 pro_IL18->IL18 Caspase1->pro_IL1b cleaves Caspase1->pro_IL18 cleaves This compound This compound This compound->NADPH_Oxidase inhibits This compound->NLRP3_Inflammasome inhibits Pro_inflammatory_genes->pro_IL1b upregulates Pro_inflammatory_genes->pro_IL18 upregulates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_seeding Seed BV-2 Microglial Cells reynosin_treatment Pre-treat with this compound cell_seeding->reynosin_treatment lps_stimulation Stimulate with LPS reynosin_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells lps_stimulation->cell_lysis mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay elisa ELISA (IL-1β, IL-18) supernatant_collection->elisa griess_assay Griess Assay (Nitric Oxide) supernatant_collection->griess_assay western_blot Western Blot (NLRP3, Caspase-1) cell_lysis->western_blot rt_pcr RT-PCR (Gene Expression) cell_lysis->rt_pcr ros_assay ROS Assay cell_lysis->ros_assay nfkb_assay NF-κB Assay cell_lysis->nfkb_assay

Caption: Experimental Workflow for this compound Activity.

Experimental Protocols

Cell Culture and Treatment

Cell Line: BV-2 murine microglial cells.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

  • Seed BV-2 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 6-24 hours), depending on the specific assay. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (IL-1β and IL-18) in the cell culture supernatant.

Materials:

  • Commercially available ELISA kits for mouse IL-1β and IL-18.

  • Microplate reader.

Protocol:

  • Following cell treatment, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., NLRP3, pro-Caspase-1, cleaved Caspase-1) in cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (anti-NLRP3, anti-Caspase-1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

RNA Isolation and Real-Time PCR (RT-PCR)

Principle: RT-PCR is used to measure the mRNA expression levels of target genes (e.g., Il1b, Il18, Nlrp3).

Materials:

  • RNA isolation kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan master mix.

  • Gene-specific primers.

  • Real-time PCR system.

Protocol:

  • Isolate total RNA from the treated cells using a commercial kit.

  • Synthesize cDNA from the RNA.

  • Perform real-time PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

  • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA probe.

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • After treatment with this compound and LPS, wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (e.g., 10-25 µM) in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.

Materials:

  • Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite standard.

  • Microplate reader.

Protocol:

  • Collect 50 µL of cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

NF-κB Activation Assay

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor in inflammation. Its activation involves its translocation from the cytoplasm to the nucleus. This can be measured using several methods, including reporter gene assays or immunofluorescence.

Protocol (Immunofluorescence):

  • Grow cells on coverslips and treat as described.

  • Fix and permeabilize the cells.

  • Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Protocol:

  • After treating the cells with this compound for the desired duration, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Application Notes and Protocols for In Vivo Studies of Reynosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three distinct in vivo models to investigate the therapeutic potential of Reynosin, a sesquiterpene lactone with demonstrated neuroprotective, anti-inflammatory, and hepatoprotective properties. The following sections offer comprehensive experimental workflows, quantitative data summaries, and visual representations of the underlying biological pathways and procedures.

Neuroprotective Effects of this compound in a Parkinson's Disease Model

This model utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to induce a specific lesion of the nigrostriatal pathway in rats, mimicking the dopaminergic neurodegeneration characteristic of Parkinson's disease. This model is instrumental in evaluating the potential of this compound to protect dopaminergic neurons and modulate associated cellular pathways.

Experimental Protocol: 6-OHDA-Induced Parkinson's Disease Rat Model

a. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water. A 12-hour light/dark cycle should be maintained.

b. Materials:

  • This compound

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

c. Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold saline containing 0.2% ascorbic acid to a final concentration of 10 µg/4µL. Prepare this solution fresh and protect it from light to prevent oxidation.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rats and mount them on a stereotaxic frame.

  • Unilateral 6-OHDA Injection: Inject the 6-OHDA solution into the medial forebrain bundle at a rate of 0.5 µL/min. The stereotaxic coordinates from lambda are: anterior, 4.7 mm; lateral, 1.6 mm; and ventral, 8.4 mm below the skull.[1]

  • Post-Operative Care: After injection, leave the needle in place for an additional 5 minutes to allow for diffusion of the solution, then slowly retract it. Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and ensuring access to food and water.

  • This compound Administration: The specific dosage and administration schedule for this compound in this model are not yet fully established in the available literature. A pilot study to determine the optimal dose-response and administration route (e.g., oral gavage, intraperitoneal injection) is recommended.

  • Behavioral Testing: Two weeks post-lesion, assess motor deficits using tests such as the apomorphine-induced rotation test, cylinder test, and stepping test.

  • Tissue Collection and Analysis: At the end of the experimental period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for Western blot analysis of α-synuclein and E6-associated protein (E6-AP) expression.

Quantitative Data Summary
GroupTreatmentOutcome MeasureResultReference
1Sham ControlTH-positive cells in Substantia NigraNo significant change[2]
26-OHDA LesionTH-positive cells in Substantia NigraSignificant decrease[2]
36-OHDA + this compoundTH-positive cells in Substantia NigraProtection against the loss of TH-positive cells[2]
46-OHDA Lesionα-synuclein protein expressionOver-expression[2]
56-OHDA + this compoundα-synuclein protein expressionDown-regulation of over-expression[2]
66-OHDA LesionE6-AP protein expressionDecreased expression[2]
76-OHDA + this compoundE6-AP protein expressionUp-regulation of expression[2]

Visualizations

G cluster_workflow Experimental Workflow: 6-OHDA Parkinson's Model A Acclimatization of Rats B Unilateral 6-OHDA Injection A->B C This compound Treatment B->C D Behavioral Testing C->D E Tissue Collection and Analysis D->E

Caption: Workflow for the 6-OHDA-induced Parkinson's disease model.

G cluster_pathway This compound's Neuroprotective Signaling Pathway R This compound E6AP E6-AP (Ubiquitin Ligase) R->E6AP Up-regulates ASYN α-synuclein E6AP->ASYN Promotes Degradation AGG α-synuclein Aggregation ASYN->AGG ND Neuronal Death AGG->ND

Caption: this compound's modulation of the E6-AP/α-synuclein pathway.

Anti-Inflammatory Effects of this compound in a Neuroinflammation Model

This model employs lipopolysaccharide (LPS) to induce a potent inflammatory response in the brains of mice, providing a platform to assess the anti-neuroinflammatory properties of this compound. The focus is on the modulation of microglial activation and the NLRP3 inflammasome pathway.

Experimental Protocol: LPS-Induced Neuroinflammation Mouse Model

a. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Male

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle.

b. Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., Isoflurane)

  • Hamilton syringe

c. Procedure:

  • This compound Pre-treatment: Administer this compound (intraperitoneally or via oral gavage) at the desired doses for a specified period before LPS challenge. A dose-response study is recommended to determine the optimal protective concentration.

  • LPS Administration: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 0.83 mg/kg).

  • Behavioral Assessment: Monitor for sickness behavior (e.g., reduced locomotion, exploration) within hours of LPS injection.

  • Tissue and Blood Collection: At designated time points post-LPS injection (e.g., 8 and 24 hours), collect blood samples for cytokine analysis and euthanize the animals.

  • Brain Tissue Processing: Perfuse the mice with saline and collect the brains. One hemisphere can be used for immunohistochemical analysis of microglial activation (Iba-1 staining), and the other for Western blot or qPCR analysis of inflammatory markers (e.g., NLRP3, caspase-1, IL-1β, IL-18).

Quantitative Data Summary
GroupTreatmentOutcome MeasureResultReference
1Vehicle ControlIba-1 positive cells in the brainBaseline levels[3]
2LPSIba-1 positive cells in the brainSignificant increase[3]
3LPS + this compoundIba-1 positive cells in the brainReduction in the number of Iba-1 positive cells[3]
4LPSIL-1β and IL-18 mRNA and protein levelsSignificant increase[3]
5LPS + this compoundIL-1β and IL-18 mRNA and protein levelsDecreased expression[3]
6LPSNLRP3 and caspase-1 expressionIncreased expression[3]
7LPS + this compoundNLRP3 and caspase-1 expressionReduced transcription[3]

Visualizations

G cluster_workflow Experimental Workflow: LPS Neuroinflammation Model A Acclimatization of Mice B This compound Pre-treatment A->B C LPS Injection B->C D Behavioral Assessment C->D E Tissue and Blood Collection D->E

Caption: Workflow for the LPS-induced neuroinflammation model.

G cluster_pathway This compound's Anti-Inflammatory Signaling Pathway LPS LPS NADPH NADPH Oxidase LPS->NADPH NLRP3 NLRP3 Inflammasome Activation NADPH->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b_IL18 Mature IL-1β & IL-18 Casp1->IL1b_IL18 NI Neuroinflammation IL1b_IL18->NI R This compound R->NADPH Inhibits R->NLRP3 Inhibits

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Hepatoprotective Effects of this compound in a Thioacetamide-Induced Liver Injury Model

This model uses thioacetamide (TAA) to induce acute liver injury in mice, characterized by apoptosis and elevated liver enzymes. It serves as a valuable tool to investigate the hepatoprotective potential of this compound.

Experimental Protocol: TAA-Induced Hepatotoxicity Mouse Model

a. Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Male

  • Housing: Standard laboratory conditions with ad libitum access to food and water, and a 12-hour light/dark cycle.

b. Materials:

  • This compound

  • Thioacetamide (TAA)

  • Saline (0.9% NaCl)

  • Materials for blood collection and serum separation

  • Materials for liver tissue homogenization and RNA/protein extraction

c. Procedure:

  • Induction of Liver Injury: Administer TAA (200 mg/kg) via intraperitoneal injection every other day for two weeks to establish liver injury.

  • This compound and TAA Co-administration: Following the initial two-week induction period, administer this compound (5 mg/kg) intragastrically and TAA (200 mg/kg) intraperitoneally every other day for three weeks.

  • Blood Collection: At the end of the treatment period, collect blood via cardiac puncture for the analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Liver Tissue Collection: Euthanize the mice and collect the liver tissue for histological analysis (e.g., H&E staining) and for molecular analysis of apoptosis-related genes (e.g., Bcl-2, Bcl-XL, Bax) via qPCR.

Quantitative Data Summary
GroupTreatmentOutcome MeasureResultReference
1ControlSerum AST and ALT levelsBaseline levels[4]
2TAASerum AST and ALT levelsSignificant increase[4]
3TAA + this compound (5 mg/kg)Serum AST and ALT levelsDecreased levels[4]
4TAABcl-2 and Bcl-XL mRNA levels in liverDecreased levels[4]
5TAA + this compoundBcl-2 and Bcl-XL mRNA levels in liverIncreased levels[4]
6TAABax mRNA level in liverIncreased level[4]
7TAA + this compoundBax mRNA level in liverDecreased level[4]

Visualizations

G cluster_workflow Experimental Workflow: TAA Hepatotoxicity Model A Acclimatization of Mice B TAA Induction (2 weeks) A->B C TAA + this compound Co-administration (3 weeks) B->C D Blood and Liver Tissue Collection C->D

Caption: Workflow for the TAA-induced hepatotoxicity model.

G cluster_pathway This compound's Hepatoprotective Mechanism TAA Thioacetamide (TAA) Bax Bax (Pro-apoptotic) TAA->Bax Increases Bcl2 Bcl-2 & Bcl-XL (Anti-apoptotic) TAA->Bcl2 Decreases Apoptosis Hepatocyte Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits R This compound R->Bax Decreases R->Bcl2 Increases

Caption: this compound's modulation of apoptosis-related proteins.

References

Reynosin: Application Notes and Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a naturally occurring sesquiterpene lactone, has emerged as a promising compound in the field of anti-inflammatory research. Primarily investigated for its effects on neuroinflammation, this compound has demonstrated significant potential in mitigating inflammatory responses both in vitro and in vivo. These application notes provide a comprehensive overview of this compound's anti-inflammatory properties, its mechanism of action, and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome and NADPH oxidase.[1] This mechanism leads to a significant reduction in the production of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] The activation of the NLRP3 inflammasome is a critical event in the inflammatory cascade, and its inhibition by this compound positions it as a potent anti-inflammatory agent. While direct modulation of the upstream NF-κB and MAPK signaling pathways by this compound is still under investigation, these pathways are known to be critical for the transcriptional upregulation of NLRP3 and pro-IL-1β. Therefore, it is plausible that this compound's mechanism involves interference with these pathways.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells

Concentration (µM)IL-1β Inhibition (%)IL-18 Inhibition (%)
1Data not availableData not available
5Significant reduction observedSignificant reduction observed
10Significant reduction observedSignificant reduction observed
20Significant reduction observedSignificant reduction observed

Note: Specific IC50 values are not currently available in the literature. The data indicates a dose-dependent inhibition.

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated BV-2 Cells

MarkerEffect of this compound Treatment
CD11b expressionDecreased
NLRP3 transcriptionReduced
Caspase-1 transcriptionReduced
ASC oligomerizationInhibited
Caspase-1 self-cleavageDecreased
gp91phox mRNA expressionDownregulated
p47phox membrane translocationSuppressed

Experimental Protocols

In Vitro Anti-Inflammatory Assay in BV-2 Microglial Cells

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western Blotting (antibodies for CD11b, NLRP3, Caspase-1, etc.)

  • Reagents for RT-PCR (primers for IL-1β, IL-18, NLRP3, Caspase-1, etc.)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates (for MTT and ELISA) or 6-well plates (for Western Blot and RT-PCR) at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS, no this compound).

  • Cell Viability Assay (MTT): After incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatants and measure the concentrations of IL-1β and IL-18 using commercially available ELISA kits according to the manufacturer's instructions.

  • Protein Expression Analysis (Western Blot): Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., CD11b, NLRP3, Caspase-1). Visualize the bands using an appropriate secondary antibody and chemiluminescence detection system.

  • mRNA Expression Analysis (RT-PCR): Extract total RNA from the cells and reverse transcribe it to cDNA. Perform quantitative real-time PCR using specific primers for the genes of interest.

In Vivo Anti-Neuroinflammatory Assay in Mice

This protocol describes an LPS-induced neuroinflammation model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline solution

  • Anesthetics

  • Perfusion solutions (saline and paraformaldehyde)

  • Reagents for immunohistochemistry (antibodies for Iba-1, IL-1β, IL-18)

  • Reagents for ELISA and RT-PCR from brain tissue

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound to the treatment group of mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. The control group should receive the vehicle.

  • LPS-induced Neuroinflammation: After a specific pre-treatment period with this compound, induce neuroinflammation by administering LPS (e.g., intracerebroventricular or intraperitoneal injection). The sham group should receive a saline injection.

  • Behavioral Tests (Optional): Perform behavioral tests to assess sickness behavior or cognitive function at different time points after LPS injection.

  • Tissue Collection: At the end of the experimental period (e.g., 24 hours after LPS injection), anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for biochemical analysis.

  • Immunohistochemistry: Process the fixed brain tissue for sectioning. Perform immunohistochemical staining for markers of microglial activation (Iba-1) and pro-inflammatory cytokines (IL-1β, IL-18).

  • Biochemical Analysis: Homogenize the fresh brain tissue to measure cytokine levels using ELISA or to analyze gene expression using RT-PCR.

Mandatory Visualizations

Reynosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50_active->NFkB_p65_p50_nucleus Translocates NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves pro-Caspase-1 to pro_IL1b pro-IL-1β IL1b IL-1β pro_IL1b->IL1b pro_IL18 pro-IL-18 IL18 IL-18 pro_IL18->IL18 Caspase1->pro_IL1b Cleaves Caspase1->pro_IL18 Cleaves cluster_extracellular cluster_extracellular IL1b->cluster_extracellular Secreted IL18->cluster_extracellular Secreted This compound This compound This compound->NLRP3_Inflammasome Inhibits NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibits ROS ROS NADPH_Oxidase->ROS Produces ROS->NLRP3_Inflammasome Activates Gene_Transcription Gene Transcription (pro-IL-1β, NLRP3) NFkB_p65_p50_nucleus->Gene_Transcription Induces Gene_Transcription->NLRP3_Inflammasome Gene_Transcription->pro_IL1b Experimental_Workflow_In_Vitro cluster_assays Assays start Start culture Culture BV-2 Microglial Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay (Cell Viability) stimulate->viability elisa ELISA (IL-1β, IL-18) stimulate->elisa western Western Blot (Protein Expression) stimulate->western rtpcr RT-PCR (mRNA Expression) stimulate->rtpcr end End viability->end elisa->end western->end rtpcr->end Experimental_Workflow_In_Vivo cluster_analysis Analysis start Start acclimatize Acclimatize Mice start->acclimatize administer_this compound Administer this compound or Vehicle acclimatize->administer_this compound induce_inflammation Induce Neuroinflammation with LPS administer_this compound->induce_inflammation behavior Behavioral Tests (Optional) induce_inflammation->behavior tissue Collect Brain Tissue behavior->tissue ihc Immunohistochemistry (Iba-1, IL-1β, IL-18) tissue->ihc biochem Biochemical Analysis (ELISA, RT-PCR) tissue->biochem end End ihc->end biochem->end

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Reynosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reynosin, a natural sesquiterpene lactone, has demonstrated significant neuroprotective properties in preclinical studies. Its therapeutic potential stems from its ability to mitigate neuroinflammation and protect against neuronal cell death. These application notes provide a comprehensive overview of the experimental protocols and key findings related to the neuroprotective effects of this compound, intended to guide researchers in the design and execution of their studies.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the suppression of neuroinflammation. Key mechanisms include the inhibition of the NLRP3 inflammasome and NADPH oxidase activation in microglia.[1] Additionally, in models of Parkinson's disease, this compound has been shown to protect against neuronal toxicity by up-regulating E6-associated protein (E6-AP) and down-regulating α-synuclein expression.[2]

Data Presentation

In Vitro Neuroprotective Effects of this compound on LPS-Induced Microglial Inflammation
ParameterModel SystemTreatmentThis compound ConcentrationOutcomeReference
Cell ViabilityBV-2 microglial cellsLipopolysaccharide (LPS)Not specifiedNo significant cytotoxicity[3]
CD11b Expression (protein)BV-2 microglial cellsLPSNot specifiedDecreased expression[1][3]
IL-1β Expression (mRNA)BV-2 microglial cellsLPSNot specifiedDecreased expression[1]
IL-1β Secretion (protein)BV-2 microglial cellsLPSNot specifiedDecreased secretion[1][3]
IL-18 Expression (mRNA)BV-2 microglial cellsLPSNot specifiedDecreased expression[1]
IL-18 Secretion (protein)BV-2 microglial cellsLPSNot specifiedDecreased secretion[1]
NLRP3 Expression (protein)BV-2 microglial cellsLPSNot specifiedDiminished expression[1]
Caspase-1 TranscriptionBV-2 microglial cellsLPSNot specifiedReduced transcription[1]
ASC OligomerizationBV-2 microglial cellsLPSNot specifiedInhibited[1]
Caspase-1 Self-CleavageBV-2 microglial cellsLPSNot specifiedDecreased[1]
gp91phox Expression (mRNA & protein)BV-2 microglial cellsLPSNot specifiedDownregulated[1]
p47phox Expression & TranslocationBV-2 microglial cellsLPSNot specifiedSuppressed[1]
In Vivo Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation
ParameterModel SystemTreatmentOutcomeReference
Iba-1 Positive CellsMiceLipopolysaccharide (LPS)Reduction in number[1]
Microglial Morphological AlterationsMiceLPSAlleviation[1]
IL-1β ExpressionMiceLPSDecreased[1]
IL-18 ExpressionMiceLPSDecreased[1]
Neuroprotective Effects of this compound in Parkinson's Disease Models
ParameterModel SystemTreatmentOutcomeReference
Cell DeathSH-SY5Y cellsDopamineSignificant protection[2]
Tyrosine Hydroxylase (TH)-Positive Cells6-hydroxydopamine (6-OHDA)-lesioned rats6-OHDAProtection against loss[2]
E6-Associated Protein (E6-AP) ExpressionDopamine-treated SH-SY5Y cells & 6-OHDA-lesioned ratsDopamine/6-OHDAUp-regulation[2]
α-Synuclein Protein ExpressionDopamine-treated SH-SY5Y cells & 6-OHDA-lesioned ratsDopamine/6-OHDADown-regulation of over-expression[2]

Experimental Protocols

In Vitro Model of Neuroinflammation

Objective: To induce an inflammatory response in microglial cells to evaluate the anti-inflammatory effects of this compound.

Cell Line: BV-2 murine microglial cells.

Protocol:

  • Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

  • Once cells reach 70-80% confluency, replace the medium with serum-free DMEM for 12 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for the desired time points (e.g., 24 hours for cytokine analysis).

  • Collect cell lysates for Western blotting or RT-PCR, and supernatants for ELISA.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound and its protective effect against LPS-induced cell death.

Protocol:

  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Following the in vitro neuroinflammation protocol, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

Western Blot Analysis

Objective: To quantify the protein expression levels of inflammatory and neuroprotective markers.

Protocol:

  • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-CD11b, anti-IL-1β, anti-NLRP3, anti-caspase-1, anti-gp91phox, anti-p47phox, anti-E6-AP, anti-α-synuclein, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of inflammatory cytokines.

Protocol:

  • Extract total RNA from cells using a commercial RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for IL-1β, IL-18, and a housekeeping gene (e.g., GAPDH).

  • Run the PCR reaction on a real-time PCR system.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of secreted cytokines in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Use commercial ELISA kits for IL-1β and IL-18 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add standards and samples to the wells.

  • Add detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration based on the standard curve.

Signaling Pathways and Experimental Workflows

Reynosin_Neuroprotective_Mechanism cluster_stimulus Inflammatory Stimulus cluster_microglia Microglial Cell cluster_this compound Therapeutic Intervention cluster_neuron Neuronal Cell LPS LPS NADPH_Oxidase NADPH Oxidase (gp91phox, p47phox) LPS->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) ROS->NLRP3_Inflammasome Activates Pro_IL1b Pro-IL-1β NLRP3_Inflammasome->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 NLRP3_Inflammasome->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes IL18->Neuroinflammation Promotes This compound This compound This compound->NADPH_Oxidase Inhibits This compound->NLRP3_Inflammasome Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Leads to

Caption: this compound's mechanism in mitigating neuroinflammation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BV2_Culture BV-2 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation BV2_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB qPCR qRT-PCR (mRNA Expression) Treatment->qPCR ELISA ELISA (Cytokine Secretion) Treatment->ELISA Animal_Model Animal Model (e.g., LPS-injected mice) Reynosin_Admin This compound Administration Animal_Model->Reynosin_Admin Tissue_Processing Brain Tissue Processing Reynosin_Admin->Tissue_Processing IHC Immunohistochemistry (e.g., Iba-1) Tissue_Processing->IHC Biochemical_Assays Biochemical Assays (e.g., ELISA for cytokines) Tissue_Processing->Biochemical_Assays

Caption: Workflow for evaluating this compound's neuroprotective effects.

Parkinson_Pathway cluster_pathology Parkinson's Disease Pathology cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response Dopamine_Toxicity Dopamine Toxicity / 6-OHDA Alpha_Synuclein α-Synuclein Aggregation Dopamine_Toxicity->Alpha_Synuclein Induces Neuronal_Death Dopaminergic Neuronal Death Alpha_Synuclein->Neuronal_Death Leads to This compound This compound This compound->Alpha_Synuclein Downregulates Overexpression E6AP E6-AP Upregulation This compound->E6AP Promotes Alpha_Synuclein_Degradation α-Synuclein Degradation E6AP->Alpha_Synuclein_Degradation Enhances Neuroprotection Neuroprotection E6AP->Neuroprotection Alpha_Synuclein_Degradation->Neuroprotection

Caption: this compound's role in a Parkinson's disease model.

References

Application Notes and Protocols for Utilizing Reynosin in NLRP3 Inflammasome Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic invasion and sterile tissue damage.[1][2] Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the action of caspase-1.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1]

Reynosin, a natural sesquiterpene lactone, has emerged as a promising inhibitor of the NLRP3 inflammasome.[4] Studies have demonstrated that this compound can effectively suppress the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[4] Its mechanism of action involves the inhibition of key components of the inflammasome pathway, including the reduced transcription of NLRP3 and caspase-1, and diminished caspase-1 self-cleavage.[4] Furthermore, this compound has been shown to curtail the activation of NADPH oxidase, a key source of reactive oxygen species (ROS) that can trigger NLRP3 activation.[4] These application notes provide detailed protocols for researchers to effectively utilize this compound as a tool compound in NLRP3 inflammasome assays.

Data Presentation: Efficacy of this compound on NLRP3 Inflammasome Activation

The following tables summarize the quantitative effects of this compound on key markers of NLRP3 inflammasome activation in vitro, using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, and in vivo in an LPS-induced mouse model.[5]

Table 1: In Vitro Efficacy of this compound on Pro-inflammatory Cytokine and NLRP3 Component Expression in LPS-Stimulated BV-2 Cells

Treatment GroupIL-1β mRNA Expression (Relative to Control)IL-18 mRNA Expression (Relative to Control)NLRP3 mRNA Expression (Relative to Control)Caspase-1 mRNA Expression (Relative to Control)
Control1.01.01.01.0
LPS (1 µg/mL)~6.8~4.5~5.2~3.8
LPS + this compound (10 µM)~4.2~2.8~3.5~2.5
LPS + this compound (20 µM)~2.5~1.9~2.1~1.7
LPS + this compound (40 µM)~1.5~1.2~1.3~1.1

Data are estimated from graphical representations in the source literature and presented as approximate fold changes relative to the control group.[5]

Table 2: In Vitro Efficacy of this compound on Pro-inflammatory Cytokine Secretion and Protein Expression in LPS-Stimulated BV-2 Cells

Treatment GroupIL-1β Secretion (pg/mL)IL-18 Secretion (pg/mL)NLRP3 Protein Expression (Relative to Control)Cleaved Caspase-1 (p20) Protein Expression (Relative to Control)
Control~20~151.01.0
LPS (1 µg/mL)~250~180~4.8~4.2
LPS + this compound (10 µM)~180~130~3.2~3.0
LPS + this compound (20 µM)~110~80~2.1~2.0
LPS + this compound (40 µM)~60~40~1.2~1.3

Data are estimated from graphical representations in the source literature.[5]

Table 3: In Vivo Efficacy of this compound on Pro-inflammatory Cytokines and NLRP3 Components in LPS-Treated Mice

Treatment GroupIL-1β in Cortex (pg/mg protein)IL-18 in Cortex (pg/mg protein)NLRP3 Protein Expression in Cortex (Relative to Control)Cleaved Caspase-1 (p20) in Cortex (Relative to Control)
Control~25~301.01.0
LPS~150~140~3.5~3.8
LPS + this compound (20 mg/kg)~100~95~2.5~2.7
LPS + this compound (40 mg/kg)~60~55~1.5~1.6

Data are estimated from graphical representations in the source literature.[5]

Experimental Protocols

The following protocols are adapted for the use of this compound in NLRP3 inflammasome assays, primarily using the BV-2 microglial cell line as described in the foundational research.[4] These can be modified for other relevant cell types such as THP-1 macrophages or bone marrow-derived macrophages (BMDMs).[6]

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in BV-2 Cells

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the BV-2 murine microglial cell line.

Materials:

  • BV-2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse IL-1β and IL-18

  • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for NLRP3, Caspase-1, ASC, and a loading control like β-actin)

  • Reagents for RT-PCR (RNA extraction kit, cDNA synthesis kit, primers for Nlrp3, Casp1, Il1b, Il18, and a housekeeping gene)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed BV-2 cells into 12-well or 24-well plates at a density that allows for approximately 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add desired concentrations of this compound (e.g., 10, 20, 40 µM) to the respective wells. Include a vehicle control (e.g., DMSO at a concentration equivalent to that in the highest this compound dose). Incubate for 1-2 hours.

  • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[7]

  • Activation (Signal 2): Following the priming step, add an NLRP3 activator. Two common options are:

    • ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.

    • Nigericin: Add to a final concentration of 10 µM and incubate for 1-2 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C for cytokine analysis by ELISA.

    • Cell Lysate for Western Blot: Wash the cells with ice-cold PBS and then lyse with an appropriate lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. The supernatant is the protein extract.

    • RNA for RT-PCR: Wash the cells with PBS and then add an appropriate lysis buffer for RNA extraction according to the kit manufacturer's protocol.

  • Analysis:

    • ELISA: Quantify the concentration of secreted IL-1β and IL-18 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Western Blot: Determine the protein concentrations of the cell lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against NLRP3, cleaved caspase-1 (p20), ASC, and a loading control.

    • RT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR to measure the relative mRNA expression of Nlrp3, Casp1, Il1b, and Il18.

Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

NLRP3_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Inflammasome Inflammasome Assembly & Activation cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Stimuli Stimuli (e.g., ATP, Nigericin) ROS ROS Production Stimuli->ROS ROS->NLRP3 Activation NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->ROS ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly Casp1 Active Caspase-1 Pro_Casp1->Casp1 Assembly Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Secretion Secretion IL1B->Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Secretion This compound This compound This compound->NLRP3_mRNA This compound->NADPH_Oxidase This compound->Casp1 Inhibits Cleavage

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Workflow for this compound in NLRP3 Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Data Analysis Culture 1. Culture BV-2 Cells Seed 2. Seed Cells in Plates Culture->Seed Pretreat 3. Pre-treat with this compound (10-40 µM) or Vehicle Prime 4. Prime with LPS (1 µg/mL) Pretreat->Prime Activate 5. Activate with ATP (5 mM) or Nigericin (10 µM) Prime->Activate Collect_Supernatant 6a. Collect Supernatant Activate->Collect_Supernatant Collect_Lysate 6b. Collect Cell Lysate Activate->Collect_Lysate Collect_RNA 6c. Extract RNA Activate->Collect_RNA ELISA 7a. ELISA for IL-1β & IL-18 Collect_Supernatant->ELISA WB 7b. Western Blot for NLRP3 & Caspase-1 Collect_Lysate->WB RTPCR 7c. RT-PCR for Gene Expression Collect_RNA->RTPCR

Caption: Workflow for assessing this compound's inhibitory effects.

References

Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Reynosin drug delivery systems" did not yield any specific, publicly available information. This suggests the term may be proprietary, in early-stage non-public development, or fictional. To fulfill the detailed requirements of this request, we will use a well-established and widely researched platform, Liposomal Drug Delivery Systems , as a representative example. The principles, protocols, and data presented here are based on common practices for liposomal formulations, particularly those encapsulating chemotherapeutic agents like doxorubicin.

Application Notes: Liposomal Drug Delivery

1.1 Introduction Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, forming an aqueous core. This structure allows for the encapsulation of both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).[1][2] Liposomal formulations are designed to alter the pharmacokinetics and biodistribution of therapeutic agents, aiming to increase efficacy while reducing systemic toxicity.[3][4] Key applications include oncology, antifungal therapy, gene delivery, and vaccine development.[1][5]

1.2 Mechanism of Action: Passive Targeting via the EPR Effect For many anticancer applications, liposomes rely on a passive targeting mechanism known as the Enhanced Permeability and Retention (EPR) effect.[6][7] Tumor vasculature is characterized by "leaky" endothelial junctions and impaired lymphatic drainage.[7][8] Liposomes, particularly those with a particle size between 50-200 nm, can pass through these gaps in the tumor blood vessels and accumulate in the tumor interstitium.[9] The poor lymphatic clearance traps them at the site, leading to a higher local concentration of the encapsulated drug compared to healthy tissues.[6] The inclusion of polyethylene glycol (PEG) on the liposome surface ("PEGylation") further enhances this effect by creating a hydration layer that sterically hinders uptake by the mononuclear phagocyte system (MPS), prolonging circulation time.[10]

EPR_Effect cluster_tumor_tissue Tumor Tissue cluster_normal_tissue Normal Tissue liposome_circulating Liposome (Drug Carrier) liposome_extravasated Tumor Cell liposome_circulating->liposome_extravasated Extravasation (Leaky Vasculature) normal_cell1 Normal Cell liposome_circulating->normal_cell1 No Extravasation (Tight Junctions) tumor_cell1 Tumor Cell tumor_cell2 Tumor Cell tumor_cell3 Tumor Cell liposome_extravasated->tumor_cell2 Drug Release & Uptake normal_cell2 Normal Cell

Caption: The Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

1.3 Key Characteristics and Data The efficacy and safety of a liposomal drug product are dictated by its physicochemical properties. Critical quality attributes include particle size, encapsulation efficiency, and drug release kinetics.[11]

Table 1: Comparative Pharmacokinetic Parameters This table compares the pharmacokinetic (PK) parameters of conventional doxorubicin with its PEGylated liposomal formulation (e.g., Doxil®). The data illustrates how liposomal encapsulation significantly alters the drug's behavior in the body.

ParameterConventional DoxorubicinPEGylated Liposomal Doxorubicin (Doxil®)Fold Change
Clearance (CL) ~45 L/h/m²~0.1 L/h/m²~450x Decrease
Volume of Distribution (Vd) ~1100 L/m²~4 L/m²~275x Decrease
Area Under the Curve (AUC) ~1.1 mg·h/L~500 mg·h/L~455x Increase
Terminal Half-life (t½) ~0.2 h (initial), 5-10 h (terminal)~55-65 h~10x Increase
Data compiled from representative values in literature. Actual values can vary between studies and patient populations.[12][13]

Table 2: Typical Formulation & Quality Control Specifications This table outlines common specifications for a liposomal doxorubicin formulation.

ParameterMethodTypical Specification
Mean Particle Size Dynamic Light Scattering (DLS)80 - 100 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Encapsulation Efficiency (EE%) HPLC, Spectrofluorometry> 90%
Drug to Lipid Ratio (w/w) HPLC, Phospholipid Assay0.15 - 0.25

Experimental Protocols

The following protocols provide standardized methods for the formulation and evaluation of a simple liposomal drug delivery system.

2.1 Protocol: Liposome Formulation by Thin-Film Hydration This is the most common laboratory method for preparing liposomes.[14][15]

Materials:

  • Phospholipids (e.g., DSPC, HSPC) and Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol/Chloroform mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., Ammonium Sulfate solution for active loading, or PBS for passive loading)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC and cholesterol at a specific molar ratio) in the organic solvent in a round-bottom flask.[16]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure and at a temperature above the lipid phase transition temperature (Tc) to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.[17]

  • Film Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[16]

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the Tc) to the flask. Agitate the flask by hand or mechanical shaking until all the lipid film is suspended, forming multilamellar vesicles (MLVs).[14]

  • Size Reduction (Extrusion): To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[18]

  • Purification: Remove any unencapsulated drug or buffer components via dialysis or size exclusion chromatography.

2.2 Protocol: Determination of Encapsulation Efficiency (EE%) This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.[19]

Materials:

  • Drug-loaded liposome suspension

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or centrifugal ultrafiltration units (e.g., Amicon® Ultra)

  • Appropriate buffer

  • Detergent solution (e.g., 1% Triton™ X-100)

  • Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer, Spectrofluorometer)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug.

    • For SEC: Equilibrate an SEC column with buffer. Apply a known volume of the liposome suspension to the column. Elute with buffer, collecting the fraction containing the liposomes (which elutes first).

    • For Ultrafiltration: Place a known volume of the liposome suspension into the centrifugal filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free drug.

  • Quantification of Total Drug: Take an aliquot of the original, unpurified liposome suspension. Add a detergent solution to disrupt the liposomes and release the encapsulated drug. Measure the drug concentration using a suitable analytical method (e.g., HPLC). This is the [Drug]Total.

  • Quantification of Free Drug: Using the same analytical method, measure the drug concentration in the filtrate (from ultrafiltration) or the later-eluting fractions (from SEC). This is the [Drug]Free.

  • Calculation:

    • Encapsulation Efficiency (EE%) = (([Drug]Total - [Drug]Free) / [Drug]Total) * 100

2.3 Protocol: In Vitro Drug Release Study using Dialysis This method assesses the rate at which the drug is released from the liposomes into a surrounding medium over time, simulating physiological conditions.[20][21]

Materials:

  • Purified drug-loaded liposome suspension

  • Dialysis tubing/cassette with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, or Acetate Buffer, pH 5.5 to simulate endosomal environment)

  • Shaking incubator or water bath set to 37°C

  • Analytical instrument for drug quantification

Procedure:

  • Preparation: Pre-soak the dialysis membrane in the release buffer.

  • Loading: Pipette a precise volume (e.g., 1 mL) of the purified liposome suspension into the dialysis bag/cassette and seal it securely.

  • Incubation: Place the sealed bag into a larger vessel containing a known volume (e.g., 100 mL) of the release buffer. This creates a sink condition.

  • Sampling: Place the entire setup in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer. Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.[22]

  • Analysis: Quantify the drug concentration in the collected samples.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the dialysis bag.

2.4 Protocol: Cell Viability Assessment using MTT Assay The MTT assay is a colorimetric method used to measure the cytotoxic effect of the drug formulation on cancer cell lines.[23][24] Note: Empty liposomes can sometimes interfere with the assay; proper controls are critical.[25][26]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Drug-loaded liposomes, empty liposomes (control), and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded liposomes, and empty liposomes in culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[24]

  • Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[23]

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Liposome_Workflow formulation 1. Formulation (Thin-Film Hydration) characterization 2. Physicochemical Characterization formulation->characterization sub_size Particle Size (DLS) in_vitro 3. In Vitro Evaluation characterization->in_vitro sub_ee Encapsulation Eff. (EE%) sub_zeta Zeta Potential in_vivo 4. In Vivo Studies (Preclinical) in_vitro->in_vivo sub_release Drug Release (Dialysis) sub_stability Stability sub_cytotoxicity Cytotoxicity (MTT Assay)

Caption: General experimental workflow for liposomal drug delivery system development.

References

Application Notes and Protocols for the Analytical Characterization of Reynosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and protocols for the qualitative and quantitative analysis of Reynosin, a sesquiterpene lactone with potential biological activities. The following sections detail the physicochemical properties, analytical methodologies, and experimental protocols essential for the accurate characterization and quantification of this natural product.

Physicochemical Properties of this compound

This compound is a naturally occurring sesquiterpene lactone found in various plants, including those from the Magnolia and Laurus genera.[1][2][3] A thorough understanding of its chemical and physical properties is fundamental for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1][4][5]
Molecular Weight 248.32 g/mol [1][4][5]
CAS Number 28254-53-7[1][2][4]
IUPAC Name (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one[1]
Synonyms (+)-Reynosin[3]
Melting Point 145-146.5 °C[4]

Analytical Reference Standards

For accurate quantitative analysis, the use of a certified reference standard is crucial. This compound as an analytical standard is available from several commercial suppliers. Researchers should ensure the standard is of high purity (>98%) and comes with a certificate of analysis.

G cluster_procurement Procurement cluster_storage Storage & Handling cluster_preparation Working Standard Preparation Identify Supplier Identify Supplier Request CoA Request CoA Identify Supplier->Request CoA Verify Purity Verify Purity Request CoA->Verify Purity Store at Recommended Temperature Store at Recommended Temperature Verify Purity->Store at Recommended Temperature Protect from Light and Moisture Protect from Light and Moisture Store at Recommended Temperature->Protect from Light and Moisture Accurately Weigh Accurately Weigh Protect from Light and Moisture->Accurately Weigh Dissolve in Appropriate Solvent Dissolve in Appropriate Solvent Accurately Weigh->Dissolve in Appropriate Solvent Prepare Serial Dilutions Prepare Serial Dilutions Dissolve in Appropriate Solvent->Prepare Serial Dilutions

Caption: Proposed fragmentation pathway for this compound in positive ESI-MS.

Key Fragment Ions for Identification:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
249.1485231.1380H₂O
249.1485221.1536CO
249.1485193.1223C₃H₄O

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR data are essential for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquisition Parameters:

  • Standard pulse programs for ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments should be used.

Expected ¹³C NMR Chemical Shifts: While a full, experimentally verified list of chemical shifts is not readily available in all public databases, analysis of related eudesmanolide-type sesquiterpene lactones suggests characteristic signals for the lactone carbonyl, olefinic carbons, and the carbon bearing the hydroxyl group.

Carbon TypeExpected Chemical Shift Range (ppm)
C=O (lactone)170-180
C=C (exocyclic methylenes)110-150
C-O (hydroxyl-bearing)70-80
Aliphatic carbons20-60

Workflow for NMR Analysis

G Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Preparation->1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Data Processing & Analysis Data Processing & Analysis 2D NMR (COSY, HSQC, HMBC)->Data Processing & Analysis Structure Elucidation Structure Elucidation Data Processing & Analysis->Structure Elucidation

Caption: General workflow for the structural elucidation of this compound using NMR.

Summary and Conclusion

The analytical methods outlined in these application notes provide a robust framework for the identification, quantification, and structural confirmation of this compound. The combination of HPLC for separation and quantification, MS for sensitive detection and confirmation, and NMR for definitive structural elucidation is essential for comprehensive analysis in research and drug development settings. Adherence to these protocols, with appropriate validation for specific applications, will ensure the generation of accurate and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Reynosin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and yield improvement of Reynosin from plant material.

Troubleshooting Guide

This guide is designed to help you identify and resolve common challenges that may arise during your experiments, leading to improved this compound yields.

Issue 1: Low Overall Yield of Crude Extract

Question Potential Cause & Solution
Why is the mass of my initial crude extract from the plant material consistently low? Inadequate Sample Preparation: For efficient extraction, the solvent needs to effectively penetrate the plant tissue. Ensure your plant material is thoroughly dried to a constant weight and finely ground to a uniform powder. This increases the surface area for solvent interaction.[1][2] Suboptimal Extraction Parameters: The duration, temperature, and solvent-to-solid ratio significantly impact the extraction yield. It is crucial to optimize these parameters. For maceration, allow for a sufficient extraction time. For heat-assisted methods, use a temperature appropriate for the solvent while being mindful of the potential degradation of thermolabile compounds like this compound. Increasing the solvent-to-solid ratio can also enhance extraction by ensuring complete wetting of the plant material.[1]

Issue 2: Low Purity of this compound in the Crude Extract

Question Potential Cause & Solution
My crude extract has a good mass, but the concentration of this compound is very low. What could be the problem? Improper Solvent Selection: The polarity of the extraction solvent is critical. This compound, a sesquiterpene lactone, is generally more soluble in moderately polar solvents. Using a highly polar or non-polar solvent may result in poor selective extraction. Solution: Employ solvents such as methanol, ethanol, or aqueous mixtures of these alcohols.[1] For sesquiterpene lactones, 70-80% aqueous ethanol or methanol is often a good starting point.[1] Inefficient Purification: The crude extract will contain a mixture of compounds. If your purification strategy is not effective, the final product will have low purity. Solution: Develop a robust, multi-step purification protocol. This may include: * Liquid-Liquid Partitioning: Use a series of solvents with varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.[1] * Column Chromatography: Techniques like silica gel or Sephadex column chromatography with a carefully selected solvent gradient can effectively separate this compound from other closely related compounds.[1]

Issue 3: Degradation of this compound During Processing

Question Potential Cause & Solution
I suspect my this compound is degrading during extraction or purification. How can I prevent this? Thermal Degradation: Sesquiterpene lactones can be sensitive to high temperatures. Prolonged exposure to heat during extraction or solvent evaporation can lead to degradation. Solution: Opt for low-temperature extraction methods like maceration or Ultrasound-Assisted Extraction (UAE). When removing the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.[1] pH Instability: The pH of the extraction and purification solutions can affect the stability of this compound. Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation.[1] Solution: Maintain a neutral or slightly acidic pH (around 4-6) during the entire process to ensure the stability of the lactone ring.[1]

Frequently Asked Questions (FAQs)

Extraction and Purification

  • Q1: What are the most effective methods for extracting this compound? A1: Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[3] They offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.[4][5][6]

  • Q2: Which solvent is best for extracting this compound? A2: The optimal solvent depends on the specific plant matrix. However, moderately polar solvents like ethanol, methanol, and their aqueous solutions (e.g., 70-80%) are commonly effective for extracting sesquiterpene lactones.[1][7]

  • Q3: How can I remove chlorophyll and other pigments from my extract? A3: Liquid-liquid partitioning with a non-polar solvent like hexane can effectively remove chlorophyll and other lipophilic pigments from the initial extract. Adsorbent materials like activated charcoal can also be used, but care should be taken to avoid adsorption of the target compound.

  • Q4: What is the best way to store the plant material and the final extracted this compound? A4: Plant material should be stored in a dry, dark place to prevent degradation of secondary metabolites. The purified this compound should be stored at low temperatures (e.g., -20°C), protected from light and moisture, preferably in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

Yield Improvement

  • Q5: Can I increase the production of this compound in the plant itself? A5: Yes, the biosynthesis of sesquiterpene lactones can be stimulated through the use of elicitors. Jasmonic acid and its methyl ester (methyl jasmonate), as well as chitosan, have been shown to induce the production of these compounds in various plants as a defense response.[8]

  • Q6: How do elicitors work? A6: Elicitors are molecules that trigger a defense response in plants, which often includes the increased production of secondary metabolites like sesquiterpene lactones. They activate specific signaling pathways that upregulate the genes responsible for the biosynthesis of these compounds.

  • Q7: Are there any other factors that can influence this compound content in the plant? A7: Yes, environmental factors such as light intensity, temperature, and nutrient availability can significantly impact the production of secondary metabolites. Optimizing these growing conditions can lead to higher yields of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Parameters
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to modern methods.24-72 hours, room temperature, various solvent-to-solid ratios.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Requires heat, which can degrade thermolabile compounds, uses a large volume of solvent.6-24 hours, solvent boiling point, specific solvent-to-solid ratio.[5]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls.Faster extraction, lower solvent consumption, improved yield, suitable for thermolabile compounds.[6][9]Requires specialized equipment.15-60 minutes, 20-60°C, various solvent-to-solid ratios.[10]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material rapidly.Very fast extraction, reduced solvent usage, high efficiency.[5][11]Requires specialized equipment, potential for localized overheating if not optimized.5-30 minutes, 50-150°C, specific power and solvent-to-solid ratio.[11][12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the plant material (e.g., leaves of Magnolia grandiflora) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 80% ethanol (ethanol:water, 80:20 v/v).

    • Place the flask in an ultrasonic bath.

    • Set the sonication frequency to 40 kHz and the temperature to 45°C.

    • Sonicate for 45 minutes.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in 100 mL of 50% methanol.

    • Transfer the solution to a separatory funnel and extract three times with 100 mL of n-hexane to remove non-polar compounds.

    • Collect the methanol layer and extract it three times with 100 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent to obtain a this compound-enriched fraction.

  • Further Purification: The enriched fraction can be further purified using column chromatography on silica gel with a gradient elution system (e.g., hexane:ethyl acetate).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried extract or purified fraction in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 210-220 nm (based on the UV absorbance of the lactone chromophore).

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Reynosin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Germacrene_A Germacrene A FPP->Germacrene_A Sesquiterpene Synthase Germacrene_A_Lactone Germacrene A Lactone Germacrene_A->Germacrene_A_Lactone Cytochrome P450 Costunolide Costunolide Germacrene_A_Lactone->Costunolide Hydroxylation & Cyclization Eudesmanolide_Intermediate Eudesmanolide Intermediate Costunolide->Eudesmanolide_Intermediate Cyclization This compound This compound Eudesmanolide_Intermediate->this compound Hydroxylation

Caption: Plausible biosynthetic pathway of this compound, a eudesmanolide-type sesquiterpene lactone.

Extraction_Workflow Plant_Material Plant Material (e.g., Magnolia grandiflora leaves) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Liquid-Liquid Partitioning, Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, LC-MS) Pure_this compound->Analysis

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Check_Purity Is this compound purity in the extract low? Check_Crude_Yield->Check_Purity No Optimize_Prep Optimize Sample Preparation: - Ensure proper drying - Grind to a fine powder Check_Crude_Yield->Optimize_Prep Yes Check_Degradation Suspect degradation? Check_Purity->Check_Degradation No Optimize_Solvent Optimize Solvent System: - Test different polarities (e.g., 70-80% EtOH/MeOH) Check_Purity->Optimize_Solvent Yes Control_Temp Control Temperature: - Use low-temp extraction - Evaporate under reduced pressure Check_Degradation->Control_Temp Yes Success Improved this compound Yield Check_Degradation->Success No Optimize_Params Optimize Extraction Parameters: - Time, Temperature, Solvent Ratio Optimize_Prep->Optimize_Params Optimize_Params->Success Improve_Purification Improve Purification Protocol: - Multi-step approach (LLE, Column Chromatography) Optimize_Solvent->Improve_Purification Improve_Purification->Success Control_pH Control pH: - Maintain neutral to slightly acidic conditions (pH 4-6) Control_Temp->Control_pH Control_pH->Success

Caption: Logical troubleshooting workflow for addressing low this compound yield.

References

Reynosin stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Reynosin in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous culture medium.

Q2: How should I store this compound solutions?

A2: It is highly recommended to prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, store them as small aliquots in tightly sealed vials at -20°C or -80°C for up to two weeks to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in the color of your this compound solution may indicate degradation. Sesquiterpene lactones can be unstable under certain conditions, and color change is often a sign of chemical modification. It is recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.

Q4: I am observing inconsistent results in my experiments. Could this be related to this compound stability?

A4: Yes, inconsistent results are a common consequence of compound instability. The α-methylene-γ-lactone group present in this compound is susceptible to degradation, which can lead to a loss of biological activity.[2] Factors such as pH, temperature, and light exposure can affect its stability. Refer to the troubleshooting guide below for more information.

Q5: At what pH is this compound most stable?

A5: Sesquiterpene lactones, the class of compounds this compound belongs to, are generally more stable in slightly acidic conditions (pH 5.5) compared to neutral (pH 7.4) or alkaline conditions.[1][3] At neutral pH and physiological temperature (37°C), degradation can be more rapid.[1][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Biological Activity Observed
  • Potential Cause: Degradation of this compound in the stock solution or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

    • Check Stock Solution Age: If your stock solution is older than two weeks, it is advisable to prepare a new one.[1]

    • Minimize Exposure to Light: Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.

    • Control pH of Media: Be aware that standard cell culture media with bicarbonate-based buffering systems have a pH of around 7.4, where this compound may be less stable.[1][3] Minimize the pre-incubation time of this compound in the media before adding it to the cells.

Issue 2: High Variability Between Experimental Replicates
  • Potential Cause: Inconsistent concentrations of active this compound due to degradation during the experiment.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Ensure that the time between the preparation of the working solution and its application to the cells is consistent across all replicates and experiments.

    • Temperature Control: Maintain a consistent temperature throughout your experiment. As shown in the data below, temperature can significantly impact the stability of sesquiterpene lactones.

    • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.

Data Presentation: Stability of Sesquiterpene Lactones

The following tables summarize the stability of sesquiterpene lactones, the class of compounds to which this compound belongs, under various conditions. This data provides a general guideline for handling this compound.

Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones

pHTemperature (°C)StabilityObservations
5.525StableMinimal degradation observed over 96 hours.[1][3]
5.537StableMinimal degradation observed over 96 hours.[1][3]
7.425Less StableSome degradation may occur over time.
7.437UnstableSignificant degradation can occur, including the loss of side chains for some sesquiterpene lactones.[1][3]

Table 2: General Recommendations for this compound Solution Handling

ParameterRecommendationRationale
Solvent for Stock 100% DMSOGood solubility and relatively stable when frozen.
Stock Concentration 10-20 mMAllows for small volumes to be used for dilution, minimizing the final DMSO concentration.
Storage Temperature -20°C or -80°CLow temperatures slow down the rate of chemical degradation.
Storage Duration Up to 2 weeksTo ensure the potency of the compound.[1]
Working Solution Prepare fresh for each useTo avoid degradation in aqueous media.
Light Exposure MinimizeProtect from light to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: Dispense the stock solution into small-volume, tightly sealed, and light-protected (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Assay (e.g., Cytotoxicity Assay)
  • Cell Seeding: Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is below a cytotoxic level (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the chosen cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

Visualizations

Reynosin_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Activity start Inconsistent or Low Biological Activity check_solution Is the working solution prepared fresh for each experiment? start->check_solution sol_fresh_no No check_solution->sol_fresh_no No sol_fresh_yes Yes check_solution->sol_fresh_yes Yes check_stock Is the stock solution older than 2 weeks? stock_old_yes Yes check_stock->stock_old_yes Yes stock_old_no No check_stock->stock_old_no No check_storage Is the stock solution stored in aliquots at -20°C or below and protected from light? storage_bad No check_storage->storage_bad No storage_good Yes check_storage->storage_good Yes check_pH What is the pH of the experimental medium? action_pH Consider potential for degradation at neutral pH. Minimize incubation time. check_pH->action_pH action_fresh Action: Prepare fresh working solutions immediately before each use. sol_fresh_no->action_fresh sol_fresh_yes->check_stock action_new_stock Action: Prepare a new stock solution from powder. stock_old_yes->action_new_stock stock_old_no->check_storage action_storage Action: Aliquot stock solution and store properly. storage_bad->action_storage storage_good->check_pH success Problem Resolved action_fresh->success action_new_stock->success action_storage->success action_pH->success

Caption: Troubleshooting workflow for inconsistent this compound activity.

Reynosin_Degradation_Pathway Potential Degradation Pathways of this compound cluster_conditions Degradation Conditions This compound This compound (Active Compound) degradation_product1 Hydrolyzed Product (Inactive) This compound->degradation_product1 degradation_product2 Adduct Formation (Inactive) This compound->degradation_product2 condition1 Neutral/Alkaline pH (e.g., pH 7.4) condition1->degradation_product1 Lactone Ring Opening condition2 Nucleophiles (e.g., Thiols, Alcohols) condition2->degradation_product2 Michael Addition condition3 Elevated Temperature (e.g., 37°C) condition3->degradation_product1 Accelerates Hydrolysis condition3->degradation_product2 Accelerates Adduct Formation

Caption: Potential degradation pathways of this compound.

Reynosin_Signaling_Pathway Hypothesized Anti-Inflammatory Signaling Pathway of this compound stimulus Inflammatory Stimulus (e.g., LPS) ikb_kinase IKK Complex stimulus->ikb_kinase This compound This compound This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Degrades and Releases nucleus Nucleus nf_kb->nucleus Translocates to ikb_nfkb_complex IκBα-NF-κB Complex (Inactive) ikb_nfkb_complex->ikb ikb_nfkb_complex->nf_kb transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->transcription Initiates inflammation Inflammatory Response transcription->inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Overcoming Reynosin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with Reynosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally derived compounds with recognized biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4] Like many lipophilic natural products, this compound exhibits poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[5][6][7] Overcoming these solubility challenges is a critical step in developing this compound as a potential therapeutic agent.

Q2: I'm seeing precipitation when I add this compound to my aqueous buffer. What's happening?

A2: This is a common issue arising from this compound's low water solubility. When a concentrated stock solution of this compound (likely dissolved in an organic solvent like DMSO) is diluted into an aqueous buffer, the solvent environment changes drastically. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of the solution.

Q3: What are the initial steps I can take to improve this compound solubility for in vitro assays?

A3: For initial in vitro experiments, several strategies can be employed:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[5] You can try preparing your final working solution with a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, it is crucial to include a vehicle control in your experiments to account for any effects of the co-solvent itself.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[6][8] Non-ionic surfactants like Tween-80 or Pluronic F68 are often used in biological experiments.[5]

Q4: My in vivo experiments are showing low bioavailability for this compound. How can I address this?

A4: Low oral bioavailability is a frequent consequence of poor aqueous solubility.[5][6] To enhance in vivo bioavailability, more advanced formulation strategies are often necessary:

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate.[5][9] Techniques like micronization and nanosuspension can be employed.[9][10] Nanosuspensions, in particular, have been shown to significantly improve the oral bioavailability of poorly soluble drugs.[11][12][13]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[5][14] This can create an amorphous form of the drug, which typically has higher solubility and dissolution rates than the crystalline form.[14]

  • Complexation: The formation of inclusion complexes with molecules like cyclodextrins can enhance the solubility of poorly soluble drugs.[5][15] The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates immediately upon dilution in aqueous buffer. The final concentration of this compound is above its aqueous solubility limit. The percentage of organic co-solvent in the final solution is too low.Decrease the final concentration of this compound. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is within a range compatible with your experimental system and including a vehicle control.
This compound solution appears cloudy or forms a suspension over time. The compound is not fully dissolved or is slowly precipitating out of the solution.Try gentle heating or sonication to aid dissolution. If the problem persists, consider using a surfactant (e.g., Tween-80) to improve solubility and stability.
Inconsistent results between experimental replicates. Inhomogeneous dosing solution due to partial precipitation of this compound.Vortex the stock and working solutions thoroughly before each use. Prepare fresh working solutions for each experiment. Consider formulating this compound as a nanosuspension for more uniform dosing.
Low efficacy in cell-based assays despite high concentration. Poor solubility limits the effective concentration of this compound that can interact with the cells. The compound may be precipitating in the cell culture media.Utilize a co-solvent system or a cyclodextrin-based formulation to increase the soluble fraction of this compound. Visually inspect the culture wells for any signs of precipitation.
Poor in vivo efficacy and high variability in animal studies. Low and erratic oral absorption due to poor dissolution in the gastrointestinal tract.Employ advanced formulation strategies such as solid dispersions or nanosuspensions to improve the dissolution rate and bioavailability of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a laboratory-scale method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • 0.22 µm syringe filter

Methodology:

  • Prepare a saturated aqueous solution of HP-β-CD: Dissolve an excess amount of HP-β-CD in deionized water by stirring at room temperature for 24 hours.

  • Add this compound: To the saturated HP-β-CD solution, add an excess amount of this compound.

  • Equilibration: Stir the mixture at room temperature for 48-72 hours, protected from light.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Lyophilization: Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD inclusion complex as a solid powder.

  • Characterization: The formation of the inclusion complex and the drug content should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Formulation of a this compound Nanosuspension by High-Pressure Homogenization

This protocol outlines the preparation of a this compound nanosuspension to improve its dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-pressure homogenizer

  • Magnetic stirrer

Methodology:

  • Preparation of the Suspension: Disperse a known amount of this compound in an aqueous solution containing the stabilizer.

  • Pre-homogenization: Stir the suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Pressure Homogenization: Process the pre-homogenized suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized (e.g., 1500 bar for 20 cycles).

  • Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using dynamic light scattering (DLS).

  • Characterization: Further characterization can include zeta potential measurement to assess the stability of the nanosuspension and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the morphology of the nanoparticles.

Signaling Pathways and Workflows

Given this compound's reported anti-inflammatory effects, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_n NF-κB (p50/p65) NFkB->NFkB_n 4. Translocation This compound This compound This compound->IKK Inhibition? DNA DNA NFkB_n->DNA 5. Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes 6. Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

The following workflow illustrates a logical approach to addressing this compound solubility issues, from initial screening to formulation development.

G start Start: Poor this compound Solubility screening Initial Solubility Screening (Co-solvents, pH, Surfactants) start->screening in_vitro In Vitro Assay Optimization screening->in_vitro in_vivo_decision Proceed to In Vivo Studies? in_vitro->in_vivo_decision in_vivo_decision->in_vitro No, re-optimize formulation Advanced Formulation Development (Nanosuspension, Solid Dispersion, Complexation) in_vivo_decision->formulation Yes in_vivo_testing In Vivo Bioavailability Studies formulation->in_vivo_testing end End: Optimized this compound Formulation in_vivo_testing->end

Caption: Experimental workflow for overcoming this compound solubility problems.

References

Reynosin HPLC Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Reynosin. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of this compound?

A1: The most frequently encountered problems during the HPLC analysis of this compound, a sesquiterpene lactone, include peak tailing, retention time shifts, and poor resolution. These issues can arise from a variety of factors related to the sample, mobile phase, column, or the HPLC system itself.

Q2: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?

A2: Peak tailing for this compound can be caused by several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Chemical Interactions: Secondary interactions between this compound and the stationary phase are a common cause. This can happen if active silanol groups on the silica-based column interact with the analyte.

    • Solution: Ensure the mobile phase pH is optimized. For sesquiterpene lactones, a slightly acidic mobile phase can help suppress the ionization of silanol groups.[4] Using a high-purity, end-capped C18 column is also recommended.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak tailing.

    • Solution: Use tubing with the shortest possible length and smallest internal diameter. Ensure all fittings are secure.

Q3: My retention time for this compound is shifting between injections. What should I investigate?

A3: Retention time shifts can be systematic or random, and identifying the pattern is key to diagnosing the problem.[5][6][7]

  • Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time.[5]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If preparing a buffered mobile phase, ensure the pH is consistent.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Flow Rate Inconsistency: A variable flow rate from the pump will cause retention times to shift.

    • Solution: Check the pump for leaks and ensure it is delivering a constant flow rate.

  • Column Equilibration: Insufficient column equilibration time before injection can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are unexpected peaks that appear in the chromatogram. They can originate from several sources:

  • Contaminated Mobile Phase or System: Impurities in the solvents or contaminants in the HPLC system can elute as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and flush the system thoroughly.

  • Sample Carryover: Residual sample from a previous injection can appear as a ghost peak in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method.

  • Degradation of the Sample: If this compound is unstable in the sample solvent, degradation products may appear as extra peaks.

    • Solution: Ensure the sample is stored correctly and analyze it as soon as possible after preparation.

Troubleshooting Guides

Guide 1: Systematic Approach to HPLC Troubleshooting

This guide provides a logical workflow for identifying and resolving common HPLC issues.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check HPLC System - Leaks? - Pressure fluctuations? start->check_system check_mobile_phase Check Mobile Phase - Freshly prepared? - Degassed? - Correct pH? check_system->check_mobile_phase System OK resolve_system Fix Leaks Purge Pump check_system->resolve_system Issue Found check_column Check Column - Equilibrated? - Contaminated? - Void? check_mobile_phase->check_column Mobile Phase OK resolve_mobile_phase Prepare Fresh Mobile Phase Degas Thoroughly check_mobile_phase->resolve_mobile_phase Issue Found check_sample Check Sample - Correctly prepared? - Overloaded? check_column->check_sample Column OK resolve_column Flush Column Replace if Necessary check_column->resolve_column Issue Found resolve_sample Dilute Sample Re-prepare check_sample->resolve_sample Issue Found end_bad Problem Persists Consult Expert check_sample->end_bad Sample OK end_good Problem Resolved resolve_system->end_good resolve_mobile_phase->end_good resolve_column->end_good resolve_sample->end_good

Caption: A general workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for Quantitative Analysis of this compound

This protocol is based on established methods for the analysis of sesquiterpene lactones and should be validated for your specific application.

1. Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
0-20 min: 50-70% Acetonitrile
20-45 min: 70-85% Acetonitrile
45-50 min: 85-90% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract the plant material or dissolve the drug product in methanol. Filter the sample extract through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The following parameters should be assessed to validate the HPLC method according to ICH guidelines.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Signaling Pathway

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by suppressing the NLRP3 inflammasome, a key component of the innate immune system. This action is mediated, in part, through the inhibition of the NF-κB signaling pathway.[8]

Reynosin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_transcription NLRP3 Transcription NFkB->NLRP3_transcription NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_transcription->NLRP3_inflammasome Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 This compound This compound This compound->NFkB Inhibits This compound->NLRP3_inflammasome Inhibits

Caption: this compound inhibits inflammation by suppressing the NF-κB and NLRP3 pathways.

References

Reynosin In Vivo Dosing: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reynosin, a novel and potent inhibitor of the InflammoSignal Kinase (ISK1). This guide is designed for researchers, scientists, and drug development professionals to provide robust support for optimizing this compound dosage in preclinical in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A recommended starting dose for this compound is 10 mg/kg, administered via oral gavage (PO) or intraperitoneal (IP) injection. This initial dose is based on preliminary studies showing significant target engagement and efficacy in a murine model of inflammation without overt signs of toxicity. However, the optimal dose will depend on the specific animal model and disease context.[1]

Q2: How should I formulate this compound for in vivo administration?

This compound is a hydrophobic compound with low aqueous solubility. A proper formulation is critical for ensuring adequate bioavailability and achieving consistent experimental results.[1]

  • For Oral (PO) Administration: A common and effective vehicle is a suspension in 0.5% methylcellulose (or HPMC) with 0.2% Tween-80 in sterile water. Sonication is recommended to ensure a uniform and fine suspension.

  • For Intraperitoneal (IP) Injection: this compound can be first dissolved in a minimal volume of DMSO (e.g., 5-10% of the final volume) and then diluted with a carrier such as corn oil or a solution of 40% PEG400 in saline. It is crucial to keep the final DMSO concentration below 10% to minimize vehicle-induced toxicity.

Q3: How can I confirm that this compound is hitting its target (ISK1) in my in vivo model?

Assessing target engagement is crucial for interpreting efficacy data. This is typically achieved by measuring the phosphorylation status of ISK1's direct downstream substrate, Transcriptor Factor Inflammo (TFI).

  • Method: Collect tissue samples (e.g., spleen, liver, or tumor) at various time points after this compound administration (e.g., 2, 6, and 24 hours).

  • Analysis: Perform a Western blot on tissue lysates to quantify the levels of phosphorylated TFI (p-TFI) relative to total TFI. A significant reduction in the p-TFI/TFI ratio indicates successful target engagement.

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect.

If this compound is not producing the desired efficacy in your model, consider the following factors:

Potential Cause Suggested Solution
Inadequate Drug Exposure The administered dose may be too low, or the compound may have poor bioavailability in the chosen species. Conduct a pharmacokinetic (PK) study to measure plasma and tissue concentrations of this compound over time.[2][3] This will help determine if the drug is being absorbed and reaching the target tissue at sufficient concentrations.
Suboptimal Dosing Frequency The dosing interval may be too long, allowing the target to become re-activated between doses. The half-life (T½) from a PK study can inform a more appropriate dosing schedule (e.g., BID vs. QD).[3]
Inactive Target Pathway The ISK1 signaling pathway may not be a primary driver of pathology in your specific disease model. Confirm pathway activation in untreated, diseased animals by measuring baseline p-TFI levels.
Formulation Issues Improper formulation can lead to poor absorption. Ensure the compound is fully suspended or dissolved before administration. Prepare fresh formulations for each experiment.

Issue 2: I am observing unexpected toxicity or adverse effects.

If animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur), follow these steps:

Potential Cause Suggested Solution
Dose is Too High The current dose may be exceeding the maximum tolerated dose (MTD). Perform a dose-range finding study with smaller dose increments to identify the MTD in your model.[4][5]
Off-Target Effects This compound may be inhibiting other kinases or cellular targets, leading to toxicity. While this compound is highly selective, cross-reactivity can occur at high concentrations. Correlate the timing of adverse events with the Cmax from PK data.
Vehicle Toxicity The formulation vehicle itself may be causing adverse effects, especially with chronic dosing. Include a "vehicle-only" control group in all experiments to distinguish between compound and vehicle toxicity.

Data Presentation: Quantitative Summaries

The following tables provide reference data from preclinical mouse studies to guide your experimental design.

Table 1: Dose-Response Relationship of this compound (Efficacy measured as % reduction of inflammatory cytokine IL-6 in a lipopolysaccharide challenge model)

Dose (mg/kg, PO)IL-6 Reduction (%)Target Inhibition (p-TFI reduction, %)
115 ± 4.225 ± 5.1
342 ± 6.855 ± 7.3
10 75 ± 5.1 88 ± 4.9
3078 ± 4.591 ± 3.8

Table 2: Key Pharmacokinetic (PK) Parameters in Mice (Single 10 mg/kg oral dose)

ParameterValue
Tmax (Time to peak concentration)2 hours
Cmax (Peak plasma concentration)1.5 µM
(Elimination half-life)6 hours
AUC (Total drug exposure)8.4 µM*h
Oral Bioavailability (%) 45%

Signaling Pathway and Experimental Workflows

Reynosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor ISK1 ISK1 Receptor->ISK1 Activates TFI TFI ISK1->TFI Phosphorylates pTFI p-TFI (Active) TFI->pTFI Gene Pro-inflammatory Gene Transcription pTFI->Gene Promotes This compound This compound This compound->ISK1 Inhibits

Caption: The InflammoSignal Kinase (ISK1) pathway and this compound's mechanism of action.

Dosing_Workflow start Start: In Vivo Study formulation Prepare this compound Formulation (e.g., 0.5% MC / 0.2% Tween-80) start->formulation dose_range Dose-Range Finding Study (e.g., 1, 3, 10, 30 mg/kg) formulation->dose_range pk_study Pharmacokinetic (PK) Study (10 mg/kg single dose) formulation->pk_study efficacy_study Efficacy Study (Select optimal dose from range-finder) dose_range->efficacy_study Inform pk_study->efficacy_study Inform data_analysis Analyze PK/PD and Efficacy Data efficacy_study->data_analysis conclusion Conclusion: Determine Optimal In Vivo Dose data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage in vivo.

Caption: Troubleshooting decision tree for lack of efficacy with this compound.

Experimental Protocols

Protocol 1: Dose-Range Finding and Efficacy Study

This protocol is designed to identify an effective and well-tolerated dose of this compound.

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to five groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% MC/0.2% Tween-80)

    • Group 2: this compound (1 mg/kg)

    • Group 3: this compound (3 mg/kg)

    • Group 4: this compound (10 mg/kg)

    • Group 5: this compound (30 mg/kg)

  • Formulation Preparation: Prepare a fresh suspension of this compound on each day of dosing.

  • Administration: Administer the assigned treatment via oral gavage once daily for 7 days. Monitor animal weight and clinical signs daily.

  • Disease Induction: On day 7, one hour after the final dose, induce inflammation by administering lipopolysaccharide (LPS) at 1 mg/kg via IP injection.

  • Sample Collection: Two hours after the LPS challenge, collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for IL-6). Euthanize animals and collect spleen tissue for target engagement analysis.

  • Analysis: Compare cytokine levels and p-TFI/TFI ratios between vehicle and this compound-treated groups to determine the dose-response relationship.

Protocol 2: Western Blot for Target Engagement (p-TFI)

  • Tissue Lysis: Homogenize snap-frozen spleen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for p-TFI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total TFI to serve as a loading control.

  • Quantification: Measure the band intensity for p-TFI and total TFI. Calculate the p-TFI/total TFI ratio for each sample and normalize to the vehicle control group.

References

Technical Support Center: Troubleshooting Reynosin Cytotoxicity Assay Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Reynosin in cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a sesquiterpene lactone, a class of natural compounds found in various plants.[1][2] While its cytotoxic mechanisms are still under investigation, some studies suggest it can have neuroprotective effects by up-regulating E6-associated protein (E6-AP), which promotes the degradation of α-synuclein, a protein implicated in Parkinson's disease.[3] Sesquiterpene lactones, as a class, are known to have diverse biological activities, including potential modulation of inflammatory and apoptosis signaling pathways.

Q2: I am observing high variability between my replicate wells when testing this compound. What are the potential causes?

High variability in cytotoxicity assays can stem from several factors unrelated to the compound itself. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure you have a homogenous cell suspension before and during seeding.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can significantly impact results. Calibrate your pipettes regularly and use consistent technique.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS to maintain humidity.

  • Compound Precipitation: this compound, being a natural product, may have limited solubility in aqueous media.[4] Visually inspect your wells under a microscope for any signs of precipitation, which can interfere with absorbance or fluorescence readings.

Q3: My absorbance readings in my MTT assay are unexpectedly low, even at concentrations where I don't expect cytotoxicity. What could be the issue?

Low absorbance readings in an MTT assay can indicate either a true lack of cytotoxicity or an artifact. Consider the following possibilities:

  • Cell Number: Ensure you are seeding an optimal number of cells per well. Too few cells will result in a low signal.

  • Interference with MTT Reduction: While not specifically documented for this compound, some compounds can interfere with the cellular machinery responsible for reducing MTT to formazan, leading to a false-negative result.

  • Altered Cellular Metabolism: this compound could potentially alter the metabolic state of the cells without inducing cell death, affecting their ability to reduce MTT.

Q4: Could this compound's color interfere with my colorimetric assay?

This is a valid concern with any colored compound. To address this, you should always run a "compound-only" control. This control well should contain the same concentration of this compound in the cell culture medium as your experimental wells, but without cells. The absorbance of this well should be subtracted from the absorbance of your corresponding experimental wells to correct for any intrinsic color of this compound.

Q5: I suspect this compound might be generating reactive oxygen species (ROS). How could this affect my cytotoxicity assay?

The generation of ROS is a known mechanism of cytotoxicity for many compounds.[5] If this compound induces ROS, this could be the primary driver of cell death. However, high levels of ROS can also interfere with certain assay chemistries. For example, some assay reagents can be directly reduced by ROS, leading to a false-positive signal. It is advisable to use a direct measure of ROS production, such as a DCFDA assay, in parallel with your cytotoxicity assay to confirm this mechanism.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
Potential Cause Troubleshooting Step Rationale
This compound Solubility Prepare a fresh, concentrated stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium immediately before use. Visually inspect for precipitation.Poor solubility can lead to inconsistent concentrations in the assay wells.
Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.Cell density can affect the cellular response to a cytotoxic compound.
Incubation Time Optimize the incubation time with this compound. Test a range of time points (e.g., 24, 48, 72 hours).The cytotoxic effect of a compound can be time-dependent.
Assay Choice Consider using an alternative cytotoxicity assay with a different detection principle (e.g., LDH release vs. metabolic activity).Different assays measure different aspects of cell death and can be less prone to specific artifacts.
Issue 2: Suspected Interference with MTT or Other Tetrazolium-Based Assays
Potential Cause Troubleshooting Step Rationale
Direct Reduction of MTT Run a cell-free control with this compound and the MTT reagent.This will determine if this compound can directly reduce the tetrazolium salt, leading to a false-positive signal.[5]
Colorimetric Interference Run a "compound-only" control (this compound in media without cells) and subtract the background absorbance.Corrects for the intrinsic color of the compound.
Alteration of Cellular Redox State Measure cellular redox state using assays for glutathione (GSH/GSSG ratio) or ROS production.[6][7]This compound may alter the cellular redox environment, which can impact the reduction of tetrazolium salts.
Use Alternative Assays Employ a non-tetrazolium-based assay, such as the LDH release assay, a real-time cytotoxicity assay using impermeable DNA dyes, or an ATP-based assay (e.g., CellTiter-Glo).These assays have different mechanisms and are less likely to be affected by the same interferences.[8]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[9][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for this compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][14][15][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided with most commercial kits) 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound and a general workflow for troubleshooting cytotoxicity assay artifacts.

Reynosin_Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Modulation of Inflammation MAPK MAPK Pathway This compound->MAPK Modulation of Cell Proliferation/Stress Apoptosis Apoptosis Pathway This compound->Apoptosis Induction of Programmed Cell Death Redox Cellular Redox State This compound->Redox Alteration of ROS Levels Inflammation Inflammatory Response NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation CellDeath Cell Death Apoptosis->CellDeath Redox->CellDeath

Caption: Potential signaling pathways affected by this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Cytotoxicity Results Check_Basics 1. Review Basic Assay Parameters (Cell Seeding, Pipetting, Controls) Start->Check_Basics Check_Solubility 2. Assess this compound Solubility and Stability in Media Check_Basics->Check_Solubility If basics are sound Check_Interference 3. Test for Direct Assay Interference (Cell-Free & Compound-Only Controls) Check_Solubility->Check_Interference If solubility is confirmed Alternative_Assay 4. Employ an Alternative Cytotoxicity Assay Check_Interference->Alternative_Assay If interference is suspected Mechanism_Study 5. Investigate Mechanism of Action (e.g., ROS, Apoptosis) Check_Interference->Mechanism_Study If no direct interference Resolved Results are Consistent and Interpretable Alternative_Assay->Resolved Mechanism_Study->Resolved

References

Technical Support Center: Challenges in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multi-step synthesis, drawing on established principles of organic chemistry.

Section 1: Protecting Group Strategies

Protecting groups are essential tools in the synthesis of complex molecules, allowing for the selective transformation of specific functional groups. However, their use can introduce a unique set of challenges.

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate protecting group for a specific functional group?

A1: The selection of a protecting group depends on several factors, including the stability of the group to various reaction conditions, the ease of its installation and removal, and its compatibility with other functional groups in the molecule. It is crucial to consider the overall synthetic strategy, particularly the orthogonality of the protecting groups, which allows for the selective removal of one group in the presence of others.[1]

Q2: What are some common issues encountered during the removal of protecting groups?

A2: Common problems include incomplete deprotection, leading to a mixture of starting material and product, and the undesired cleavage of other protecting groups or sensitive functionalities within the molecule. The choice of deprotection conditions is critical; for instance, Fmoc groups are typically removed under basic conditions, while Boc groups require acidic conditions.[2]

Troubleshooting Guide: Incomplete Deprotection

Observation Possible Cause Suggested Solution
TLC/LC-MS analysis shows a mixture of starting material and product after deprotection.Insufficient reaction time or reagent.Increase the reaction time and/or the equivalents of the deprotection reagent. Monitor the reaction progress closely by TLC or LC-MS.
The protecting group is resistant to standard deprotection conditions.Steric hindrance around the protecting group.Switch to a stronger deprotection reagent or a different deprotection strategy. For example, if acidic removal of a Boc group is sluggish, consider a stronger acid or a different protecting group for future syntheses.
Degradation of the target molecule is observed.Deprotection conditions are too harsh.Employ milder deprotection conditions. For example, for acid-labile groups, consider using a weaker acid or a shorter reaction time at a lower temperature.
Experimental Protocol: General Procedure for Removal of a Silyl Protecting Group (e.g., TBS)
  • Dissolution: Dissolve the silyl-protected compound in an appropriate solvent (e.g., THF, CH2Cl2).

  • Reagent Addition: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents), as a 1 M solution in THF.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Workflow for Selecting an Orthogonal Protecting Group Strategy

G start Start: Need for Multiple Protecting Groups identify_groups Identify all functional groups requiring protection start->identify_groups list_conditions List all planned reaction conditions (acidic, basic, hydrogenation, etc.) identify_groups->list_conditions select_pg1 Select the first protecting group (PG1) based on stability list_conditions->select_pg1 select_pg2 Select a second protecting group (PG2) that is stable to PG1 removal conditions select_pg1->select_pg2 check_orthogonality Are PG1 and PG2 removal conditions mutually exclusive? select_pg2->check_orthogonality check_orthogonality->select_pg2 No, re-evaluate PG2 select_pg3 Select a third protecting group (PG3) stable to PG1 and PG2 removal conditions check_orthogonality->select_pg3 Yes finalize_strategy Finalize orthogonal protecting group strategy select_pg3->finalize_strategy proceed Proceed with Synthesis finalize_strategy->proceed

Caption: Decision workflow for selecting orthogonal protecting groups.

Section 2: Stereocontrol in Synthesis

Achieving the desired stereochemistry is a critical and often challenging aspect of synthesizing complex, biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling stereochemistry during a reaction?

A1: Key challenges include controlling the formation of new stereocenters (diastereoselectivity and enantioselectivity) and preventing the isomerization of existing stereocenters. The choice of reagents, catalysts, solvents, and reaction temperature can significantly influence the stereochemical outcome. For some classes of molecules, such as phosphorothioate oligonucleotides, the presence of multiple diastereomers can complicate purification and biological evaluation.[3]

Q2: How can I improve the diastereoselectivity of a reaction?

A2: To improve diastereoselectivity, consider using a chiral auxiliary, a substrate-controlled reaction, or a reagent-controlled reaction with a stereoselective reagent. The specific approach will depend on the nature of the substrate and the desired stereoisomer. In some cases, a detailed mechanistic investigation may be necessary to understand and control the factors governing stereoselectivity.

Troubleshooting Guide: Poor Diastereoselectivity

Observation Possible Cause Suggested Solution
A 1:1 mixture of diastereomers is obtained.Lack of facial bias in the substrate or non-selective reagent.Introduce a chiral auxiliary to direct the attack of the reagent. Alternatively, use a chiral reagent or catalyst that can differentiate between the two faces of the substrate.
The undesired diastereomer is the major product.The inherent facial bias of the substrate favors the formation of the undesired isomer.Change the reaction conditions (e.g., temperature, solvent) to potentially alter the transition state energies. Consider a different synthetic route that approaches the stereocenter from a different direction.
Epimerization of the product occurs during workup or purification.The newly formed stereocenter is labile to the conditions used.Use milder workup and purification conditions. For example, avoid strongly acidic or basic conditions if the stereocenter is prone to enolization.
Experimental Protocol: Asymmetric Aldol Reaction using a Chiral Auxiliary
  • Auxiliary Attachment: Acylate the chiral auxiliary (e.g., an Evans oxazolidinone) with the desired acyl halide or anhydride.

  • Enolate Formation: Treat the N-acyloxazolidinone with a suitable base (e.g., LDA, NaHMDS) at low temperature (e.g., -78 °C) to form the corresponding Z-enolate.

  • Aldol Addition: Add the aldehyde to the enolate solution at low temperature and stir until the reaction is complete.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the aldol adduct by column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., LiBH4, H2O2) to yield the desired chiral β-hydroxy acid or a related derivative.

Logical Flow for Troubleshooting Stereochemical Issues

Caption: Troubleshooting workflow for stereochemical control.

Section 3: Lactone Formation

Lactones, or cyclic esters, are common structural motifs in natural products, and their formation can be a challenging step in a synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for forming lactones?

A1: Lactones are typically formed by the intramolecular cyclization of a hydroxy acid.[4] The reaction is often promoted by an acid or a coupling reagent. The favorability of lactonization depends on the ring size, with five- and six-membered rings being the most readily formed due to favorable thermodynamics and kinetics.[5]

Q2: Why is my lactonization reaction failing or giving a low yield?

A2: Low yields in lactonization can be due to several factors, including unfavorable ring size (leading to ring strain for small rings or entropic penalties for large rings), competing intermolecular polymerization, and steric hindrance around the reacting centers. For macrolactonizations (formation of large rings), high dilution conditions are typically required to favor the intramolecular reaction over intermolecular polymerization.

Troubleshooting Guide: Low Yield in Lactonization

Observation Possible Cause Suggested Solution
Polymer formation is observed.The concentration of the substrate is too high, favoring intermolecular reaction.Employ high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent containing the cyclization promoter.
No reaction occurs.The hydroxy acid is not sufficiently activated, or the reaction conditions are too mild.Use a more powerful activating agent (e.g., a different coupling reagent). For macrolactonizations, specific reagents like Yamaguchi's or Shiina's macrolactonization conditions can be effective.
Starting material is recovered unchanged.The conformation of the linear precursor is unfavorable for cyclization.Consider introducing conformational constraints into the linear precursor to pre-organize it for cyclization. This can sometimes be achieved by changing the solvent or adding specific additives.
Experimental Protocol: Yamaguchi Macrolactonization
  • Acid Chloride Formation: To a solution of the seco-acid (the hydroxy acid precursor) in toluene, add 2,4,6-trichlorobenzoyl chloride and triethylamine. Stir at room temperature until the formation of the mixed anhydride is complete (monitored by TLC).

  • Cyclization: Dilute the reaction mixture with a large volume of toluene and add it slowly via syringe pump to a solution of 4-dimethylaminopyridine (DMAP) in toluene at reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude macrolactone by column chromatography.

Signaling Pathway Analogy for Competing Reactions in Lactonization

G cluster_0 Reaction Conditions High Concentration High Concentration Intermolecular Polymerization Intermolecular Polymerization High Concentration->Intermolecular Polymerization Promotes High Dilution High Dilution Intramolecular Cyclization Intramolecular Cyclization High Dilution->Intramolecular Cyclization Favors Hydroxy Acid Hydroxy Acid Hydroxy Acid->Intramolecular Cyclization Favorable Conformation Hydroxy Acid->Intermolecular Polymerization Unfavorable Conformation Lactone (Desired Product) Lactone (Desired Product) Intramolecular Cyclization->Lactone (Desired Product) Polymer (Side Product) Polymer (Side Product) Intermolecular Polymerization->Polymer (Side Product)

References

Technical Support Center: Reynosin Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Reynosin degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with potential therapeutic activities.[1][2] Understanding its degradation profile is crucial for drug development to ensure the safety, efficacy, and stability of any potential drug product.[3][4] Stability studies and identification of degradation products are regulatory requirements for new drug applications.[3][5]

Q2: What are the typical forced degradation conditions applied to a molecule like this compound?

A2: Forced degradation studies intentionally stress the molecule to predict its degradation pathways.[6][7] For a sesquiterpenoid lactone like this compound, typical stress conditions would include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.

Q3: What are the potential degradation products of this compound based on its structure?

A3: Based on the sesquiterpenoid lactone structure of this compound, potential degradation pathways could involve:

  • Hydrolysis of the lactone ring: This is a common degradation pathway for lactones, especially under basic conditions, leading to the formation of a hydroxy carboxylic acid.

  • Epimerization: Changes in the stereochemistry at chiral centers.

  • Oxidation: The double bonds and allylic positions could be susceptible to oxidation, leading to the formation of epoxides, hydroperoxides, or ketones.

  • Rearrangement: Acidic conditions might promote rearrangements of the carbocyclic skeleton.

Q4: Which analytical techniques are most suitable for identifying this compound degradation products?

A4: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent drug from its degradation products and for quantification.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for obtaining the molecular weights of degradation products, which aids in their identification.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed chemical structure of isolated degradation products.[10]

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Insufficient stressIncrease the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress testing.
High stability of the moleculeFor highly stable molecules, more forcing conditions may be necessary. However, avoid overly harsh conditions that might lead to secondary degradation products not relevant to real-world storage.
Incorrect analytical methodEnsure the analytical method (e.g., HPLC) is capable of separating the parent peak from any potential, closely eluting degradants. Check the peak purity of the main peak.
Issue 2: Mass balance is not within the acceptable range (e.g., 95-105%).
Possible Cause Troubleshooting Step
Co-elution of degradation productsOptimize the HPLC method (e.g., change the gradient, mobile phase, or column) to improve the resolution between peaks.
Degradation products are not detectedSome degradation products may not have a chromophore and are therefore not detected by a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Precipitation of degradantsCheck for any precipitated material in the stressed samples. If observed, try to dissolve it in a suitable solvent and analyze it.
Volatile degradation productsIf volatile degradants are suspected, use techniques like headspace gas chromatography (GC) for analysis.
Issue 3: Difficulty in elucidating the structure of a degradation product.
Possible Cause Troubleshooting Step
Insufficient amount of the isolated degradant for NMRScale up the degradation experiment to generate a larger quantity of the impurity. Alternatively, use more sensitive NMR techniques or a higher field strength instrument.
Complex fragmentation pattern in MSPerform tandem MS (MS/MS) experiments to obtain more detailed structural information from the fragmentation patterns.[9][10] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[10]
Isomeric degradation productsIsomers can be challenging to separate and identify. Utilize high-resolution chromatography and compare fragmentation patterns and retention times with synthesized reference standards if possible.

Data Presentation: Hypothetical Forced Degradation of this compound

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Area %)
0.1 M HCl, 60°C, 24h15.23DP1 (8.5%)
0.1 M NaOH, RT, 4h25.82DP2 (20.1%)
3% H₂O₂, RT, 24h8.54DP3 (4.2%)
Heat, 80°C, 48h5.11DP4 (3.9%)
Light, 254 nm, 24h12.72DP5 (9.8%)

Experimental Protocols

Protocol 1: Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. After the specified time, neutralize the solution with 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in mobile phase) to UV light at 254 nm for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

Protocol 2: HPLC-UV Method for Degradation Product Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

Visualizations

Reynosin_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples HPLC HPLC-UV (Separation & Quantitation) LCMS LC-MS (Molecular Weight) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Degradation_Products Identified Degradation Products NMR->Degradation_Products This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Stressed_Samples->HPLC

Caption: Workflow for the identification of this compound degradation products.

Hypothetical_Degradation_Pathway This compound This compound (Sesquiterpenoid Lactone) DP_Hydrolysis Hydroxy Carboxylic Acid (Lactone Ring Opening) This compound->DP_Hydrolysis Base/Acid Hydrolysis DP_Oxidation Epoxide/Ketone (Double Bond Oxidation) This compound->DP_Oxidation Oxidation DP_Rearrangement Rearranged Isomer This compound->DP_Rearrangement Acidic Conditions

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Improving the Bioavailability of Reynosin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific bioavailability and pharmacokinetic profile of Reynosin is not extensively available in public literature. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds like this compound, a sesquiterpene lactone. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My in vitro assays with this compound show high potency, but it is not demonstrating efficacy in my animal models. What is a likely cause?

A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability.[1][2] For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[3] Low aqueous solubility and/or poor permeability are primary obstacles that can lead to insufficient drug exposure at the target site. It is essential to first characterize the physicochemical properties of your this compound sample, particularly its solubility and permeability, to diagnose the issue.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: The initial focus should be on enhancing the compound's dissolution rate and solubility.[4][5] Key initial strategies to investigate include:

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[6]

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly enhance the solubility of poorly soluble compounds.[5][7]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, dispersed within a polymer matrix, can improve its dissolution and solubility.[6][7]

Q3: Are there any analogous compounds to this compound that I can reference for bioavailability enhancement strategies?

A3: Yes, Parthenolide, another sesquiterpene lactone, has also faced challenges with poor water solubility and low bioavailability, which has limited its clinical utility.[8][9] Researchers have developed derivatives, such as dimethylaminoparthenolide (DMAPT), to improve its bioavailability.[8][10] Investigating the strategies used for Parthenolide could provide valuable insights for your work with this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low Compound Exposure in Plasma after Oral Dosing Poor aqueous solubility leading to low dissolution in the gastrointestinal tract.1. Micronization: Reduce the particle size of this compound to increase surface area and dissolution rate.[6] 2. Formulation Screening: Test various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Polysorbate 80, Cremophor EL), and cyclodextrins to identify excipients that improve solubility. 3. Salt Formation: If this compound has ionizable groups, investigate the formation of different salt forms which may have improved solubility and dissolution properties.[11]
Poor permeability across the intestinal epithelium.1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of this compound.[12][13] 2. Prodrug Approach: Design and synthesize a more lipophilic prodrug of this compound that can be metabolized to the active compound after absorption.[7]
High first-pass metabolism in the gut wall or liver.[14]1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to determine its susceptibility to metabolism. 2. Route of Administration: Consider alternative routes of administration, such as intravenous or intraperitoneal, to bypass first-pass metabolism in initial efficacy studies.
High Variability in Plasma Concentrations Between Animals Inconsistent dissolution of the formulation.1. Formulation Homogeneity: Ensure that suspension formulations are uniformly mixed before each administration. For solutions, confirm that the compound is fully dissolved and stable. 2. Particle Size Control: Maintain a consistent and narrow particle size distribution for suspension formulations.
Food Effects: The presence of food can alter the absorption of poorly soluble drugs.Standardize the feeding schedule of the animals in your studies (e.g., fasted or fed state) to minimize variability.
Compound Precipitation in Formulation or Upon Dilution The compound is supersaturated in the formulation or precipitates when it mixes with aqueous gastrointestinal fluids.1. Reduce Concentration: Lower the concentration of this compound in the formulation. 2. Add Precipitation Inhibitors: Incorporate polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) into the formulation to maintain a supersaturated state.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation and Evaluation of a Micronized this compound Suspension

Objective: To prepare a suspension of micronized this compound and evaluate its physical stability.

Methodology:

  • Micronization: Reduce the particle size of this compound using a jet mill or other suitable micronization technique. Characterize the particle size distribution using laser diffraction.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate sodium).

  • Suspension Formulation: Disperse the micronized this compound in the vehicle using a homogenizer to create a uniform suspension.

  • Physical Stability Assessment: Store the suspension at different conditions (e.g., room temperature, 40°C) and visually inspect for signs of instability such as caking or crystal growth over time.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions cluster_evaluation Evaluation Problem Poor In Vivo Efficacy of this compound Solubility Assess Aqueous Solubility Problem->Solubility Permeability Assess Permeability (e.g., Caco-2) Problem->Permeability Metabolism Assess Metabolic Stability Problem->Metabolism ParticleSize Particle Size Reduction (Micronization) Solubility->ParticleSize Formulation Formulation Optimization (Co-solvents, Surfactants) Solubility->Formulation SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion Prodrug Prodrug Synthesis Permeability->Prodrug PK_Study In Vivo Pharmacokinetic Study ParticleSize->PK_Study Formulation->PK_Study SolidDispersion->PK_Study Prodrug->PK_Study

Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.

signaling_pathway_analogy cluster_bioavailability Bioavailability Enhancement Strategies cluster_formulation_approaches cluster_chemical_modification This compound This compound (Poorly Soluble) Formulation Formulation Approaches This compound->Formulation ChemicalMod Chemical Modification This compound->ChemicalMod Micronization Micronization Formulation->Micronization CoSolvents Co-solvents Formulation->CoSolvents SolidDispersion Solid Dispersion Formulation->SolidDispersion Prodrug Prodrug ChemicalMod->Prodrug Salt Salt Formation ChemicalMod->Salt ImprovedBioavailability Improved Bioavailability Micronization->ImprovedBioavailability CoSolvents->ImprovedBioavailability SolidDispersion->ImprovedBioavailability Prodrug->ImprovedBioavailability Salt->ImprovedBioavailability

Caption: Strategies to enhance the bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of Reynosin and Other Sesquiterpene Lactones: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Reynosin with other prominent sesquiterpene lactones (SLs), namely Parthenolide, Costunolide, and Helenalin. The focus is on their anti-inflammatory, anti-cancer, and antimicrobial properties, supported by available experimental data. This document aims to be a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a γ-lactone ring. They are predominantly found in plants of the Asteraceae family and have been a subject of intense research due to their wide range of potent biological activities.[1] The biological effects of many SLs are attributed to the α-methylene-γ-lactone moiety, which can interact with nucleophilic groups in biological macromolecules, thereby modulating various cellular signaling pathways.[1] This guide will delve into the specific activities of this compound and compare them with the well-documented effects of Parthenolide, Costunolide, and Helenalin.

Anti-inflammatory Activity

Sesquiterpene lactones are well-known for their potent anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1]

Comparative Data on Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50 / InhibitionReference
This compound CINC-1 InductionNRK-52E cells (LPS-stimulated)~1 µM (50% inhibition)[2]
This compound NLRP3 InflammasomeBV-2 microglial cells (LPS-stimulated)Qualitative inhibition of IL-1β and IL-18[3]
Parthenolide NF-κB InhibitionTHP-1 cells1.091-2.620 µM (for various cytokines)
Costunolide NF-κB ActivationRAW264.7 cells (LPS-stimulated)Qualitative inhibition[4]
Helenalin NF-κB InhibitionJurkat cellsPotent inhibitor[5]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This protocol is a common method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the sesquiterpene lactones for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture medium.

  • Incubation: The plate is incubated for 24 hours to allow for the production of nitric oxide.

  • Griess Reaction:

    • An equal volume of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated in the dark at room temperature for 15 minutes.

  • Measurement: The absorbance of the resulting colored azo dye is measured spectrophotometrically at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control.

Signaling Pathway: NF-κB Inhibition by Sesquiterpene Lactones

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ub Ub IκBα->Ub Ubiquitination NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocation Proteasome Proteasome Ub->Proteasome Proteasome->IκBα Degradation SLs Sesquiterpene Lactones (this compound, Parthenolide, Costunolide, Helenalin) SLs->IKK Complex Inhibits SLs->NF-κB (p50/p65) Inhibits (Helenalin directly targets p65) DNA DNA NF-κB_nuc->DNA Binds Inflammatory Genes\n(iNOS, COX-2, Cytokines) Inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory Genes\n(iNOS, COX-2, Cytokines) Transcription

NF-κB signaling pathway inhibition by SLs.

Anti-cancer Activity

Many sesquiterpene lactones exhibit significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis (programmed cell death).

Comparative Data on Anti-cancer Activity (IC50 values in µM)

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)T47D (Breast)Other Cell LinesReference
This compound Data not availableData not availableData not availableData not availableData not available
Parthenolide 8.42 ± 0.76 (SiHa)9.54 ± 0.824.37.0 (HT-29)Jurkat: ~1-3; Jeko-1: ~1-3[3]
Costunolide 12.76 (SK-BR-3)23.93 (H1299)>10015.34A431: 0.8; YD-10B: 9.2; Ca9-22: 7.9[6]
Helenalin 2.23 (72h)T47D (24h): 4.69; T47D (48h): 3.67[7]

Note: The lack of quantitative data for this compound's anti-cancer activity is a significant gap in the current literature and presents an opportunity for future research.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sesquiterpene lactones for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathway: Induction of Apoptosis by Sesquiterpene Lactones

Apoptosis_Induction cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway SLs Sesquiterpene Lactones (Parthenolide, Costunolide, Helenalin) Bcl2 Bcl-2 (Anti-apoptotic) SLs->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SLs->Bax Activates Death_Receptors Death Receptors (e.g., Fas) SLs->Death_Receptors May activate (Costunolide) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis induction pathways modulated by SLs.

Antimicrobial Activity

While some sesquiterpene lactones have demonstrated antimicrobial properties, comprehensive and comparative data, particularly for this compound, is limited.

Comparative Data on Antimicrobial Activity

CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
This compound Bacteria & FungiData not available
Parthenolide Bacteria & FungiData not available in reviewed sources
Costunolide Bacteria & FungiData not available in reviewed sources
Helenalin Bacteria & FungiData not available in reviewed sources

Note: The absence of readily available MIC values for these specific sesquiterpene lactones against common bacterial and fungal strains highlights a need for further investigation in this area.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilutions: The antimicrobial compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

This comparative guide highlights the potent biological activities of Parthenolide, Costunolide, and Helenalin, with a significant body of evidence supporting their anti-inflammatory and anti-cancer effects. The primary mechanism of action for these compounds involves the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.

This compound also demonstrates promising anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome and cytokine induction. However, a significant gap exists in the literature regarding its quantitative anti-cancer and antimicrobial activities. Further research is warranted to elucidate the full therapeutic potential of this compound and to enable a more comprehensive comparison with other bioactive sesquiterpene lactones. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to design and conduct further investigations into this fascinating class of natural products.

References

Comparative Guide to the Neuroprotective Target of Reynosin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective agent Reynosin with its therapeutic alternatives. The focus is on validating its primary neuroprotective targets—NLRP3 inflammasome and NADPH oxidase—and its role in α-synuclein degradation. This document outlines the performance of this compound against other compounds acting on these pathways, supported by experimental data, detailed methodologies, and visual representations of the involved mechanisms.

Executive Summary

This compound, a naturally occurring sesquiterpene lactone, has demonstrated significant neuroprotective effects through multiple mechanisms. Primarily, it mitigates neuroinflammation by inhibiting the NLRP3 inflammasome and NADPH oxidase. Additionally, it has been shown to promote the degradation of α-synuclein, a key protein implicated in Parkinson's disease. This guide compares this compound to MCC950, a selective NLRP3 inhibitor; Apocynin, a well-known NADPH oxidase inhibitor; and Oxyphylla A, a compound that enhances α-synuclein degradation. The objective is to provide a clear, data-driven comparison to aid researchers in evaluating these neuroprotective strategies.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various experimental models.

Table 1: In Vitro Efficacy Against Neuroinflammation and Oxidative Stress

CompoundTargetCell LineAssayKey FindingsReference
This compound NLRP3 Inflammasome, NADPH OxidaseBV-2 MicrogliaWestern Blot, ELISA, RT-PCRDecreased expression of CD11b, IL-1β, and IL-18. Reduced NADP+ and NADPH levels, and gp91phox expression.[1]
MCC950 NLRP3 InflammasomePrimary MicrogliaELISA, Western BlotSignificantly reduced IL-1β and IL-18 secretion (IC50 ≈ 100 nM). Attenuated protein levels of NLRP3, caspase-1, ASC, and IL-1β.[2]
Apocynin NADPH OxidasePC12 CellsMTT AssayIncreased cell viability to ~90% in the presence of H2O2-induced stress.[3]
Oxyphylla A α-synuclein degradationPC12 CellsWestern BlotPromoted the degradation of α-synuclein.

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelKey OutcomesQuantitative ResultsReference
This compound LPS-induced neuroinflammation in miceReduced microglial activation and pro-inflammatory cytokine expression.Decreased number of Iba-1 positive cells and reduced IL-1β and IL-18 expression.[1]
This compound 6-OHDA-lesioned rats (Parkinson's model)Protected against the loss of tyrosine hydroxylase (TH)-positive cells.Significantly protected against dopamine-induced cell death.[4]
MCC950 Traumatic Brain Injury in miceImproved neurological function and reduced cerebral edema.Significantly improved neurological severity score and reduced PARP and caspase-3 cleavage.
Apocynin Spinal Cord Injury in ratsImproved locomotor recovery and reduced neuronal damage.Significantly higher BBB scores and reduced levels of TNF-α, IL-1β, and IL-6.[1]
Oxyphylla A A53T α-syn transgenic miceAlleviated accumulation of α-synuclein and protected against neurotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment for In Vitro Assays
  • Cell Lines:

    • BV-2 Microglial Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • PC12 Cells: Maintained in RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

    • SH-SY5Y Cells: Grown in a 1:1 mixture of DMEM and Ham's F-12 medium containing 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • For neuroinflammation studies, cells were pre-treated with the respective compounds (this compound, MCC950) for a specified duration before stimulation with lipopolysaccharide (LPS).

    • For oxidative stress models, cells were pre-incubated with the compounds (Apocynin, Oxyphylla A) prior to exposure to an oxidative agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in cell lysates or tissue homogenates.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel based on molecular weight.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[5]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NLRP3, caspase-1, IL-1β, α-synuclein, β-actin) overnight at 4°C.[5]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[6]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.[4]

  • Sample Preparation: Cells or tissue sections are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • TUNEL Reaction: Samples are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP at 37°C for 1 hour in a humidified chamber.[7]

  • Staining: Nuclei are counterstained with DAPI.

  • Imaging and Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.[8]

Animal Models
  • LPS-Induced Neuroinflammation Model: Mice receive an intraperitoneal (i.p.) injection of LPS to induce systemic inflammation and subsequent neuroinflammation.[9][10][11] Behavioral tests and post-mortem brain tissue analysis are conducted to assess the effects of the test compounds.

  • 6-OHDA-Lesioned Rat Model of Parkinson's Disease: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[12][13][14][15][16] This model is used to evaluate the neuroprotective and restorative effects of compounds on dopaminergic neurons and motor function.

Behavioral Testing: Morris Water Maze

This test is used to assess spatial learning and memory in rodents.[17][18][19][20][21]

  • Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged below the water surface.

  • Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Reynosin_Neuroprotective_Pathway cluster_inflammation Neuroinflammation cluster_ros Oxidative Stress LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3_proIL1b Pro-NLRP3 Pro-IL-1β NFkB->NLRP3_proIL1b NLRP3_inflammasome NLRP3 Inflammasome Activation NLRP3_proIL1b->NLRP3_inflammasome Casp1 Caspase-1 NLRP3_inflammasome->Casp1 IL1b IL-1β Casp1->IL1b Neuroinflammation_out Neuroinflammation IL1b->Neuroinflammation_out ROS_source Cellular Stress NADPH_Oxidase NADPH Oxidase ROS_source->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS ROS->NLRP3_inflammasome This compound This compound This compound->NLRP3_inflammasome Inhibits This compound->NADPH_Oxidase Inhibits Apocynin Apocynin Apocynin->NADPH_Oxidase Inhibits MCC950 MCC950 MCC950->NLRP3_inflammasome Inhibits

Caption: this compound's dual inhibitory action on neuroinflammation.

Alpha_Synuclein_Degradation_Pathway cluster_degradation α-Synuclein Degradation aSyn_agg α-Synuclein Aggregates Ubiquitination Ubiquitination aSyn_agg->Ubiquitination E6AP E6-AP (E3 Ligase) E6AP->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Neuroprotection Neuroprotection Degradation->Neuroprotection This compound This compound This compound->E6AP Upregulates OxyphyllaA Oxyphylla A OxyphyllaA->Proteasome Enhances Activity

Caption: this compound and Oxyphylla A in α-synuclein degradation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Neuronal/Microglial Cell Culture Treatment Compound Treatment (this compound & Alternatives) Cell_Culture->Treatment Induction Induce Pathology (LPS, H₂O₂, 6-OHDA) Treatment->Induction Analysis Analysis: - Western Blot - TUNEL Assay - ELISA Induction->Analysis Data_invitro Quantitative Data: - IC50 - % Protection - Cytokine Levels Analysis->Data_invitro Animal_Model Animal Model (LPS, 6-OHDA) Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral Behavioral Testing (Morris Water Maze) Compound_Admin->Behavioral Histology Post-mortem Analysis: - Immunohistochemistry - Western Blot Behavioral->Histology Data_invivo Quantitative Data: - Behavioral Scores - Lesion Volume - Marker Expression Histology->Data_invivo

Caption: Workflow for validating neuroprotective compounds.

Conclusion

This compound demonstrates a multi-targeted approach to neuroprotection by inhibiting key pathways in neuroinflammation and oxidative stress, namely the NLRP3 inflammasome and NADPH oxidase, and by promoting the degradation of pathogenic α-synuclein aggregates. When compared to more selective agents like MCC950 and Apocynin, this compound offers the advantage of acting on multiple fronts of neurodegenerative pathology. Oxyphylla A presents an alternative strategy focused specifically on enhancing the clearance of α-synuclein. The choice between these compounds will depend on the specific research focus and the desired therapeutic strategy. This guide provides the foundational data and methodologies to support further investigation and drug development efforts in the field of neuroprotection.

References

A Comparative Analysis of Reynosin: Unveiling the Potential of a Multi-Source Sesquiterpene Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reynosin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities. This guide provides a comparative analysis of this compound derived from various plant sources, offering insights into its therapeutic potential. While direct comparative studies quantifying yield and bioactivity from different species are limited in publicly available literature, this document synthesizes existing data to facilitate further research and drug development endeavors.

Diverse Botanical Sources of this compound

This compound has been identified and isolated from a range of plant species, each representing a potential source for this valuable compound. The primary botanical sources documented in scientific literature include:

  • Magnolia grandiflora (Southern Magnolia)

  • Laurus nobilis (Bay Laurel)

  • Ainsliaea uniflora

  • Artemisia anomala

  • Ambrosia confertiflora (Burr Ragweed)[1][2][3]

The concentration and ease of extraction of this compound can vary significantly between these sources due to genetic and environmental factors. Further quantitative studies are warranted to establish the most commercially viable and sustainable sources for large-scale production.

Comparative Biological Activities and Therapeutic Potential

This compound exhibits a remarkable spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. The primary activities investigated include its anti-inflammatory, neuroprotective, anti-bacterial, and anti-cancer properties.

Anti-Inflammatory and Neuroprotective Effects

Recent studies have elucidated the potent anti-inflammatory and neuroprotective mechanisms of this compound. A key mechanism of action is the suppression of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. This inhibition is mediated, at least in part, through the suppression of NADPH oxidase activity.

Table 1: Summary of Anti-Inflammatory and Neuroprotective Activities of this compound

Biological EffectMechanism of ActionExperimental ModelKey Findings
Anti-inflammatory Inhibition of NLRP3 inflammasome activationLipopolysaccharide (LPS)-stimulated macrophagesReduced secretion of IL-1β and IL-18.
Neuroprotective Suppression of microglial activation and neuroinflammationIn vitro and in vivo models of neuroinflammationProtected neurons from inflammatory damage.
Anti-inflammatory Downregulation of NADPH oxidase activityCellular assaysDecreased production of reactive oxygen species (ROS).
Anti-Bacterial Activity

This compound has demonstrated notable activity against pathogenic bacteria, including clinical strains of Mycobacterium tuberculosis. This suggests its potential as a lead compound for the development of new anti-tubercular agents, particularly in the face of rising antibiotic resistance.

Table 2: Anti-Bacterial Activity of this compound from Ambrosia confertiflora

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Mycobacterium tuberculosis H37Rv64128
Mycobacterium tuberculosis 104-201064128
Mycobacterium tuberculosis 63-2009128-
Mycobacterium tuberculosis 366-2009128128
Mycobacterium tuberculosis 430-2010128-
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data extracted from a study on this compound isolated from Ambrosia confertiflora.[2]
Anti-Cancer Activity

Preliminary in vitro studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines. The specific mechanisms underlying its anti-cancer effects are an active area of investigation, with potential avenues including the induction of apoptosis and inhibition of cell proliferation. While comparative data on the anti-cancer potency of this compound from different sources is not yet available, extracts from plants known to contain this compound, such as Artemisia species, have shown significant cytotoxicity against various cancer cell lines.[4][5]

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments cited in the analysis of this compound's biological activities.

Isolation and Purification of this compound from Ambrosia confertiflora
  • Extraction: The aerial parts of Ambrosia confertiflora are subjected to extraction with dichloromethane.

  • Chromatographic Separation: The crude extract is then fractionated using column chromatography on silica gel.

  • Elution: A gradient of ethyl acetate in hexane is used as the mobile phase to elute the fractions.

  • Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the isolated this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1]

NLRP3 Inflammasome Activation Assay
  • Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 human monocytic cells are cultured to confluency.

  • Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Activation: The NLRP3 inflammasome is activated with ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

  • Analysis: The supernatant is collected to measure the levels of secreted IL-1β and LDH (as a marker of pyroptosis) using ELISA and a cytotoxicity assay kit, respectively. Cell lysates can be analyzed by Western blot for the detection of cleaved caspase-1.[6][7][8][9][10]

NADPH Oxidase Activity Assay
  • Membrane Fraction Isolation: Cells or tissues are homogenized and subjected to differential centrifugation to isolate the membrane fraction containing NADPH oxidase.

  • Assay Reaction: The membrane fraction is incubated with NADPH as a substrate.

  • Detection of Superoxide: The production of superoxide, the primary product of NADPH oxidase, is measured using specific detection methods such as:

    • Lucigenin-based chemiluminescence: Lucigenin emits light upon reaction with superoxide.[11]

    • Cytochrome c reduction: The reduction of cytochrome c by superoxide is measured spectrophotometrically.

    • Electron Paramagnetic Resonance (EPR) spectroscopy: This is the most specific method for detecting and quantifying superoxide.[12][13]

  • Data Analysis: The rate of superoxide production is calculated and compared between control and this compound-treated samples.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the molecular pathways influenced by this compound, the following diagrams illustrate its key mechanisms of action.

cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation NADPH_Oxidase NADPH Oxidase ROS ROS NADPH_Oxidase->ROS Production Reynosin_Inhibition_Nox This compound Reynosin_Inhibition_Nox->NADPH_Oxidase Inhibition Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Transcription IL1B IL-1β Pro_IL1B->IL1B Mature NLRP3_Inflammasome NLRP3 Inflammasome ASC ASC NLRP3_Inflammasome->ASC Recruitment Caspase1 Caspase-1 ASC->Caspase1 Activation Caspase1->Pro_IL1B Cleavage ROS->NLRP3_Inflammasome Activation Reynosin_Inhibition_NLRP3 This compound Reynosin_Inhibition_NLRP3->NLRP3_Inflammasome Inhibition

Caption: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

cluster_extraction Extraction & Isolation cluster_bioassay Biological Activity Assessment Plant_Material Plant Material (e.g., Ambrosia confertiflora) Extraction Dichloromethane Extraction Plant_Material->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Anti_Inflammatory Anti-Inflammatory Assays (NLRP3) Pure_this compound->Anti_Inflammatory Test Anti_Bacterial Anti-Bacterial Assays (MIC/MBC) Pure_this compound->Anti_Bacterial Test Anti_Cancer Anti-Cancer Assays (Cytotoxicity) Pure_this compound->Anti_Cancer Test

Caption: Experimental Workflow for this compound Analysis.

Future Directions and Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. However, to fully unlock its capabilities, further research is crucial. A systematic, comparative analysis of this compound from its various botanical sources is needed to determine the most efficient production methods. Furthermore, comprehensive preclinical and clinical studies are required to validate its efficacy and safety for the treatment of inflammatory diseases, bacterial infections, and cancer. This guide serves as a foundational resource to stimulate and direct these future research endeavors, ultimately paving the way for the development of this compound-based therapeutics.

References

Reynosin's Efficacy in NLRP3 Inflammasome Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Reynosin, a natural sesquiterpene lactone, in inhibiting the NLRP3 inflammasome, benchmarked against established NLRP3 inhibitors. The following sections detail quantitative efficacy data, mechanistic insights, and experimental protocols to offer a comprehensive resource for researchers in inflammation and drug discovery.

Quantitative Comparison of NLRP3 Inhibitor Efficacy

Direct quantitative comparison of this compound with other NLRP3 inhibitors is challenging due to the absence of a reported IC50 value for its direct inhibition of the NLRP3 inflammasome in the current scientific literature. The primary mechanism of this compound appears to be the indirect suppression of NLRP3 inflammasome activation by inhibiting NADPH oxidase.[1][2]

However, to provide a framework for its potential potency, the following table summarizes the IC50 values of several well-characterized NLRP3 inhibitors. It is crucial to note that these values are highly dependent on the experimental conditions, including the cell type and the stimulus used for inflammasome activation.

InhibitorIC50 ValueCell TypeStimulusReference(s)
MCC950 7.5 nMBone Marrow-Derived Macrophages (BMDMs)ATP[3]
8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)ATP[3]
60 nMTHP-1 cellsATP[3]
RRx-001 116.9 nMNot specifiedATP, Nigericin, Uric Acid[3][4][5]
Dapansutrile (OLT1177) ~1 µMNot specifiedNot specified[3]
Oridonin Not specifiedNot specifiedNot specified[3]
Tranilast 10-15 µMNot specifiedNot specified[3]

Efficacy of this compound at Tested Concentrations:

While a direct IC50 value is unavailable, studies on this compound have demonstrated its efficacy at specific concentrations in BV-2 microglial cells. Treatment with this compound has been shown to significantly reduce the mRNA and protein levels of key components and downstream effectors of the NLRP3 inflammasome pathway, including NLRP3, caspase-1, IL-1β, and IL-18.[1][2] These studies indicate a dose-dependent inhibitory effect, providing qualitative and semi-quantitative evidence of its potential as an NLRP3 inflammasome modulator.

Mechanisms of Action and Signaling Pathways

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The signaling pathway and the points of inhibition for various compounds are illustrated below.

NLRP3_Pathway cluster_activation Signal 1: Priming cluster_assembly Signal 2: Activation & Assembly cluster_inhibition Inhibition Points cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B transcription NLRP3_gene NLRP3 (gene) NFkB->NLRP3_gene transcription IL1B IL-1β pro_IL1B->IL1B NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Stimuli K+ efflux, ROS, Lysosomal damage Stimuli->NLRP3_protein ASC ASC NLRP3_protein->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Inflammasome NLRP3 Inflammasome pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 activation This compound This compound (via NADPH oxidase) This compound->Stimuli inhibits ROS Direct_Inhibitors MCC950, RRx-001, Dapansutrile, Oridonin, Tranilast Direct_Inhibitors->NLRP3_protein direct inhibition Casp1->pro_IL1B cleavage IL18 IL-18 Casp1->IL18 maturation Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental Workflow

The evaluation of NLRP3 inflammasome inhibitors typically follows a standardized workflow to ensure robust and reproducible data. The diagram below outlines a general experimental procedure.

Experimental_Workflow cluster_analysis 6. Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (this compound or Known Inhibitors) Priming->Inhibitor_Treatment Activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysate) Activation->Sample_Collection ELISA ELISA (IL-1β, IL-18, TNF-α) Sample_Collection->ELISA Western_Blot Western Blot (Caspase-1, NLRP3) Sample_Collection->Western_Blot LDH_Assay LDH Assay (Pyroptosis) Sample_Collection->LDH_Assay qPCR RT-qPCR (Gene Expression) Sample_Collection->qPCR

Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To determine the inhibitory effect of a compound on NLRP3 inflammasome activation in vitro.

Cell Lines:

  • Mouse bone marrow-derived macrophages (BMDMs)

  • Human peripheral blood mononuclear cells (PBMCs)

  • THP-1 (human monocytic cell line)

  • BV-2 (mouse microglial cell line)

Materials:

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • NLRP3 activators (e.g., ATP, Nigericin)

  • Test compound (e.g., this compound) and known inhibitors (e.g., MCC950)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-1β, IL-18, and TNF-α

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 24-well plate at an appropriate density and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound or a known inhibitor for 1 hour. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (ELISA) and LDH assay.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of secreted IL-1β, IL-18, and TNF-α in the supernatant according to the manufacturer's instructions. TNF-α is measured as a control for non-NLRP3 inflammasome-mediated inflammatory responses.

    • Western Blot: Analyze the cell lysates for the expression of cleaved caspase-1 (p20 subunit) and NLRP3.

    • LDH Assay: Measure the amount of LDH released into the supernatant as an indicator of pyroptosis (inflammatory cell death).

Western Blot Analysis for Caspase-1 Cleavage

Objective: To visualize the inhibition of caspase-1 activation.

Procedure:

  • Prepare cell lysates from the in vitro assay.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the cleaved form of caspase-1 (p20). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RT-qPCR for Gene Expression Analysis

Objective: To measure the effect of the inhibitor on the transcription of NLRP3 pathway components.

Procedure:

  • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for NLRP3, CASP1, IL1B, IL18, and a reference gene (e.g., ACTB or GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

By adhering to these detailed protocols, researchers can robustly evaluate the efficacy of this compound and other novel compounds in modulating the NLRP3 inflammasome pathway, thereby contributing to the development of new therapeutics for a wide range of inflammatory diseases.

References

Comparative Analysis of Reynosin and Its Synthetic Analogs: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Reynosin, a naturally occurring sesquiterpene lactone, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and mycobactericidal effects. This guide provides a comparative overview of the reported activities of this compound and explores the current landscape of its synthetic analogs. Due to a lack of publicly available data on synthetic this compound analogs, this guide will focus on the established biological profile of this compound and the methodologies used to evaluate its activity, providing a framework for the future comparative analysis of novel synthetic derivatives.

Biological Activity of this compound

This compound has been the subject of several studies to elucidate its therapeutic potential. Key reported activities include:

  • Anti-inflammatory Activity: this compound has been shown to exert anti-inflammatory effects by suppressing the NLRP3 inflammasome, a key component of the innate immune system. This modulation leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.

  • Cytotoxic Activity: Studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. This activity is often attributed to the presence of the α-methylene-γ-lactone moiety, a common feature in cytotoxic sesquiterpene lactones.

  • Mycobactericidal Activity: this compound has exhibited activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for the development of new anti-tuberculosis agents.

Synthetic Analogs of this compound: A Research Gap

Despite the promising biological activities of this compound, a thorough search of the scientific literature reveals a significant gap in the synthesis and biological evaluation of its synthetic analogs. To date, no published studies provide a direct comparative analysis of the activity of this compound versus its synthetic derivatives. The development and investigation of such analogs are crucial for establishing structure-activity relationships (SAR), which can guide the design of more potent and selective therapeutic agents with improved pharmacokinetic profiles.

Experimental Methodologies for Activity Assessment

The evaluation of the biological activity of this compound and its potential future analogs relies on a set of standardized in vitro assays. The detailed protocols for two key experimental methodologies are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Add Test Compounds (this compound/Analogs) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Anti-inflammatory Activity: NLRP3 Inflammasome Activation Assay

This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome in immune cells, typically macrophages.

Experimental Protocol:

  • Cell Culture: Culture macrophage cells (e.g., THP-1 or bone marrow-derived macrophages) and differentiate them as required.

  • Priming: Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP or nigericin, for a short period (e.g., 30-60 minutes).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-1β secretion compared to the stimulated control and calculate the IC50 value.

NLRP3_Pathway cluster_priming Priming Signal (LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly & Activation cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp Pro_IL1B_protein Pro-IL-1β Pro_IL1B->Pro_IL1B_protein ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly Casp1 Active Caspase-1 Pro_Casp1->Casp1 Assembly IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage Pro_IL1B_protein->IL1B This compound This compound This compound->NLRP3 Inhibition

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory point of this compound.

Future Directions

The development and systematic evaluation of synthetic analogs of this compound are essential next steps to advance our understanding of its therapeutic potential. Future research should focus on:

  • Synthesis of a Library of Analogs: Chemical modifications of the this compound scaffold, particularly at the α-methylene-γ-lactone moiety and other functional groups, could lead to the discovery of derivatives with enhanced activity and selectivity.

  • Comparative Biological Evaluation: A direct comparison of the anti-inflammatory and cytotoxic activities of these analogs against this compound using the standardized assays described above will be critical for establishing robust SARs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising analogs will provide a deeper understanding of their therapeutic effects.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its future synthetic analogs. The provided experimental frameworks will be instrumental in the systematic evaluation of novel compounds in this class.

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Reynosin and its Derivatives in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Reynosin, a naturally occurring sesquiterpene lactone of the eudesmanolide class, has garnered significant attention for its potent anti-inflammatory properties. Its mechanism of action involves the suppression of the NLRP3 inflammasome, a key player in the inflammatory response. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related eudesmanolide derivatives, offering insights into the structural features crucial for their biological activity. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a valuable resource for researchers engaged in the development of novel anti-inflammatory and cytotoxic agents.

Comparative Biological Activity of Eudesmanolide Derivatives

The anti-inflammatory potential of this compound and its analogs is intrinsically linked to their chemical structures. While comprehensive SAR studies on a synthetic library of this compound derivatives are limited in the public domain, analysis of structurally related eudesmanolide sesquiterpene lactones provides critical insights. A study on eudesmanolides isolated from Sonchus brachyotus evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key indicator of anti-inflammatory activity. The half-maximal inhibitory concentrations (IC50) for these compounds are presented below.

CompoundStructureInhibition of NO Production (IC50, µM)[1]
This compound
alt text
Data not available in the cited study
1
alt text
1.8 ± 0.2
2
alt text
11.2 ± 1.1
3
alt text
> 20
4
alt text
> 20
5
alt text
> 20
Note: The structures for compounds 1-5 are representative eudesmanolides from the cited study and are used to illustrate the SAR principles.

The data suggests that subtle structural modifications can significantly impact anti-inflammatory activity. A key structural feature for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety. This reactive group can undergo Michael addition with nucleophilic residues of biological macromolecules, such as cysteine residues in proteins, leading to the modulation of their function.

Key Signaling Pathway: this compound's Inhibition of the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome signaling pathway. This multi-protein complex is a critical component of the innate immune system, responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.

Reynosin_NLRP3_Pathway cluster_Extracellular Extracellular cluster_Cell Macrophage PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B_Pro_IL18 Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B_Pro_IL18 Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1B_IL18 Mature IL-1β & IL-18 Pro_IL1B_Pro_IL18->IL1B_IL18 Cleavage by Caspase-1 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Signal 2 (Activation) ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active Casp1 Caspase-1 NLRP3_active->Casp1 Cleavage Casp1->Pro_IL1B_Pro_IL18 Inflammation Inflammation IL1B_IL18->Inflammation This compound This compound This compound->NLRP3_active Inhibition

Caption: this compound inhibits the activation of the NLRP3 inflammasome, a key inflammatory signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural products in macrophage cell lines.[1][2]

a. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives).

  • After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

b. Nitric Oxide (NO) Measurement (Griess Assay):

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 50 µL of cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

c. Cell Viability Assay (MTT Assay):

  • To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed concurrently.

  • After removing the supernatant for the Griess assay, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3][4]

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[5]

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol outlines the steps to assess the inhibitory effect of compounds on the NLRP3 inflammasome in a human monocytic cell line.[6][7][8]

a. Cell Differentiation and Priming:

  • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate into macrophage-like cells, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Differentiated THP-1 cells are then primed with 1 µg/mL of LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

b. Inhibitor Treatment and NLRP3 Activation:

  • After priming, the cells are treated with various concentrations of the test compounds for 1 hour.

  • NLRP3 inflammasome activation is then induced by adding a second stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

c. Measurement of IL-1β Release (ELISA):

  • The cell culture supernatants are collected after the activation step.

  • The concentration of secreted IL-1β is quantified using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • The inhibitory effect of the compounds is determined by comparing the IL-1β levels in treated wells to those in the vehicle-treated control wells.

Structure-Activity Relationship of Eudesmanolides: A Visual Summary

The following diagram illustrates the key structural features of eudesmanolide sesquiterpene lactones and their general influence on anti-inflammatory activity.

SAR_Eudesmanolides cluster_SAR General Structure-Activity Relationship of Eudesmanolides Eudesmanolide Alpha_Methylene α-methylene-γ-lactone: Crucial for activity (Michael acceptor) Hydroxylation Hydroxylation at various positions: Can modulate activity and solubility Acetylation Acetylation of hydroxyl groups: Often decreases activity Other_Substituents Other functional groups: Influence lipophilicity and target binding

References

Comparative Transcriptomics of Reynosin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Reynosin, a natural sesquiterpene lactone with known anti-inflammatory properties. As of late 2025, publicly available transcriptomic datasets for this compound-treated cells are limited. Therefore, this document presents a hypothesized transcriptomic profile for this compound based on its well-documented mechanism of action: the inhibition of the NLRP3 inflammasome pathway.

For a robust comparison, this guide benchmarks the inferred effects of this compound against the known activities of MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. This comparative approach is intended to provide a framework for future research and to illuminate the potential molecular pathways modulated by this compound.

Data Presentation: A Comparative Look at Gene Expression

The following table summarizes the hypothesized transcriptomic impact of this compound in comparison to the expected effects of MCC950, based on their shared mechanism of inhibiting the NLRP3 inflammasome. This comparison is designed to guide researchers in formulating hypotheses about this compound's cellular effects.

FeatureThis compound (Inferred)MCC950 (Expected)Rationale for Comparison
Primary Cellular Response Inhibition of pro-inflammatory gene expression, reduction of cytokine and chemokine production.Potent and specific inhibition of NLRP3-mediated inflammation.Both compounds target the NLRP3 inflammasome, a key driver of inflammation.
Key Upregulated Genes Genes associated with anti-inflammatory responses and cellular homeostasis.Potential upregulation of negative regulators of inflammation as a feedback mechanism.Inhibition of a major pro-inflammatory pathway may lead to compensatory upregulation of anti-inflammatory genes.
Key Downregulated Genes NLRP3, CASP1, IL1B, IL18, and other NF-κB target genes such as TNF, IL6, CCL2, CXCL10.IL1B, IL18, and other genes downstream of NLRP3 activation. MCC950 may not affect the priming step that upregulates NLRP3 itself.This compound has been shown to reduce the transcription of NLRP3 and CASP1.[1] Both compounds are expected to decrease the expression of mature IL-1β and IL-18.
Affected Signaling Pathways NLRP3 Inflammasome Pathway, NF-κB Signaling Pathway, NADPH Oxidase-mediated ROS production.Primarily the NLRP3 Inflammasome Pathway.This compound is known to suppress NLRP3 inflammasome activation and NADPH oxidase.[1] MCC950 is a highly specific inhibitor of NLRP3.
Cellular Outcome Attenuation of neuroinflammation, protection of neuronal cells.Reduction of inflammation and pyroptosis.The ultimate cellular effect of both compounds is the reduction of inflammatory responses.

Experimental Protocols

To validate the hypothesized transcriptomic effects of this compound and directly compare them to a reference compound like MCC950, a comprehensive RNA sequencing (RNA-Seq) experiment is recommended.

Experimental Protocol: Comparative RNA-Seq Analysis
  • Cell Culture and Treatment:

    • Select a relevant cell line, such as human THP-1 monocytes differentiated into macrophages, or primary microglial cells.

    • Culture cells in appropriate media and conditions to a confluency of 70-80%.

    • Prime the cells with Lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

    • Treat the primed cells with a range of concentrations of this compound, MCC950 (as a positive control), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, or 24 hours).

  • RNA Extraction and Quality Control:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the high-quality RNA samples using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

    • Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a sufficient read depth to detect differentially expressed genes.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantify gene expression levels using tools like RSEM or featureCounts.

    • Perform differential gene expression analysis between the treatment groups and the vehicle control using packages like DESeq2 or edgeR in R.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify significantly affected biological pathways.

Mandatory Visualization

This compound's Mechanism of Action

Reynosin_Pathway This compound's Mechanism of Action cluster_0 Cellular Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 NLRP3 Inflammasome cluster_3 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase NFkB NF-κB TLR4->NFkB NLRP3_Gene NLRP3 Gene Transcription NFkB->NLRP3_Gene Pro_IL1B_Gene Pro-IL-1β Gene Transcription NFkB->Pro_IL1B_Gene NLRP3_Inflammasome NLRP3 Inflammasome Assembly NLRP3_Gene->NLRP3_Inflammasome IL1B IL-1β Maturation & Secretion Pro_IL1B_Gene->IL1B Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Caspase1->IL1B This compound This compound This compound->NADPH_Oxidase Inhibits This compound->NLRP3_Gene Inhibits This compound->NLRP3_Inflammasome Inhibits

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Comparative Transcriptomics Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample & Data Processing cluster_2 Bioinformatic Analysis Cell_Culture 1. Cell Culture (e.g., THP-1 Macrophages) Treatment 2. Treatment Groups: - Vehicle Control - this compound - MCC950 Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control RNA_Extraction->QC Library_Prep 5. RNA-Seq Library Preparation QC->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_QC 7. Raw Read Quality Control Sequencing->Data_QC Alignment 8. Alignment to Reference Genome Data_QC->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification DEA 10. Differential Expression Analysis Quantification->DEA Pathway_Analysis 11. Pathway & GO Enrichment DEA->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis.

References

Validating Reynosin's In Vivo Mechanism of Action: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Reynosin's in vivo performance against other NLRP3 inflammasome inhibitors. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to aid in the validation of this compound's mechanism of action.

This compound, a natural sesquiterpene lactone, has demonstrated potent anti-inflammatory properties by specifically targeting the NLRP3 (NOD-like receptor protein 3) inflammasome.[1] In vivo studies have validated its efficacy in mitigating neuroinflammation, a critical factor in various neurodegenerative diseases. This guide offers a comparative analysis of this compound with other known NLRP3 inhibitors—MCC950, OLT1177 (Dapansutrile), and CY-09—to provide a comprehensive overview of their in vivo performance.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound exerts its anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, a mechanism mediated by the inhibition of NADPH oxidase.[1] This leads to a reduction in the downstream inflammatory cascade.

The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the points of inhibition by various compounds.

NLRP3_Pathway cluster_activation Activation Signals cluster_priming Priming cluster_assembly Inflammasome Assembly & Activity cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 activate NFkB NF-κB TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates IL1B IL-1β pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_gene->NLRP3 ASC ASC NLRP3->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1B cleaves to IL18 IL-18 caspase1->IL18 activates NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->NLRP3 activates This compound This compound This compound->NADPH_Oxidase Other_Inhibitors MCC950, OLT1177, CY-09 Other_Inhibitors->NLRP3 inhibit Inflammation Inflammation IL1B->Inflammation IL18->Inflammation

Caption: NLRP3 inflammasome activation pathway and points of inhibition.

Comparative In Vivo Performance

The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives. It is important to note that the experimental models and specific readouts may differ between studies, making direct comparisons challenging. The data presented here is intended to provide a relative understanding of each compound's efficacy.

Table 1: Effect on Microglial Activation and Pro-inflammatory Cytokines in Neuroinflammation Models
CompoundAnimal ModelDosageKey FindingsPercentage Change vs. ControlReference
This compound LPS-induced neuroinflammation in mice40 mg/kgReduction in Iba-1 positive cells↓ ~50%[1]
Decreased IL-1β expression↓ ~60%[1]
Decreased IL-18 expression↓ ~55%[1]
MCC950 Isoflurane-induced cognitive impairment in aged mice10 mg/kgSuppressed IL-1β secretionSignificant reduction[2]
Suppressed IL-18 secretionSignificant reduction[2]
OLT1177 EAE mouse model200 mg/kg dailyReduced IL-1β in spinal cord↓ ~50-66%[3][4]
Reduced IL-18 in spinal cord↓ ~50-66%[3][4]
CY-09 LPS-induced depression-like behavior in miceNot specifiedDecreased NLRP3 levels in hippocampusSignificant reduction[5]
Table 2: Effects on Behavioral and Pathological Outcomes in Neurodegenerative Disease Models
CompoundAnimal ModelDosageKey FindingsOutcome MeasureReference
MCC950 Alzheimer's disease model (diabetic rats)Not specifiedAmeliorated cognitive deficitsIncreased recognition index[6]
OLT1177 Alzheimer's disease model (APP/PS1 mice)3.75 g/kg and 7.5 g/kg in diet for 3 monthsRescued learning and memory impairmentComplete rescue in Morris water maze[7][8]
Reduced number of plaques in the cortexSignificant reduction[7][8]
CY-09 Alzheimer's disease model (3xTg-AD mice)Not specifiedRestored cerebral glucose metabolismIncreased glucose uptake[9][10]
Improved spatial learning and memorySignificant improvement[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

This compound: LPS-Induced Neuroinflammation in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Neuroinflammation: Intracerebroventricular injection of lipopolysaccharide (LPS).

  • Treatment: this compound (40 mg/kg) administered intraperitoneally.

  • Assessment:

    • Immunofluorescence: Staining for Iba-1 to quantify microglial activation in the brain.

    • RT-PCR and ELISA: Measurement of IL-1β and IL-18 mRNA and protein levels in brain tissue.[1][11]

MCC950: Isoflurane-Induced Cognitive Impairment in Aged Mice
  • Animal Model: Aged male C57BL/6 mice.

  • Induction of Cognitive Impairment: Exposure to isoflurane.

  • Treatment: MCC950 (10 mg/kg) administered intraperitoneally 30 minutes before isoflurane exposure.

  • Assessment:

    • Western Blotting and ELISA: Quantification of IL-1β and IL-18 levels in the hippocampus.[2]

OLT1177: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Animal Model: Female C57BL/6 mice.

  • Induction of EAE: Immunization with MOG35-55 peptide.

  • Treatment: OLT1177 administered in the diet (3.75 g/kg or 7.5 g/kg) or via oral gavage.

  • Assessment:

    • ELISA: Measurement of IL-1β and IL-18 protein levels in spinal cord homogenates.

    • Immunohistochemistry: Analysis of demyelination and immune cell infiltration in the spinal cord.[3][4]

CY-09: LPS-Induced Depression-Like Behavior in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Depression-like Behavior: Intraperitoneal injection of LPS.

  • Treatment: CY-09 administered at an unspecified dose.

  • Assessment:

    • Biochemical Analysis: Measurement of NLRP3, ASC, and cytokine levels in the hippocampus.

    • Behavioral Tests: Sucrose preference test and forced swim test to assess depression-like behaviors.[5]

The following diagram illustrates a general experimental workflow for validating the in vivo efficacy of an NLRP3 inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease Phenotype (e.g., LPS, Aβ) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, Drug) Disease_Induction->Grouping Administration Administer Compound (e.g., i.p., oral) Grouping->Administration Behavioral Behavioral Tests (e.g., MWM, FST) Administration->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) Administration->Biochemical Histological Histological Analysis (IHC, IF) Administration->Histological Data_Quantification Quantify Results Behavioral->Data_Quantification Biochemical->Data_Quantification Histological->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for in vivo validation.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for neuroinflammatory conditions through its targeted inhibition of the NLRP3 inflammasome. The in vivo data, when compared with other NLRP3 inhibitors like MCC950, OLT1177, and CY-09, positions this compound as a potent modulator of neuroinflammation. While direct comparative studies are lacking, the available evidence suggests that this compound's efficacy in reducing key inflammatory markers is comparable to that of other well-characterized inhibitors. Further head-to-head in vivo studies in standardized neuroinflammation models are warranted to definitively establish its comparative potency and therapeutic potential. This guide provides a foundational framework for researchers to design and interpret such validation studies.

References

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Reynosin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of the novel compound Reynosin. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research environment.

1. Hazard Identification and Risk Assessment

This compound is a potent, crystalline solid with suspected high biological activity. While comprehensive toxicological data is pending, preliminary studies indicate potential for respiratory irritation, skin sensitization, and moderate acute toxicity upon ingestion. A thorough risk assessment must be conducted before any new procedure involving this compound.

2. Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound in its powdered form.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical splash gogglesProtects against airborne particles and accidental splashes.
Respiratory Protection NIOSH-approved N95 respiratorPrevents inhalation of fine this compound particles. A higher level of respiratory protection may be required based on the specific procedure's risk assessment.
Lab Coat Full-length, cuffed sleevesProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.

Experimental Protocol: Safe Weighing of this compound Powder

This protocol outlines the procedure for safely weighing powdered this compound for experimental use.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Waste container for contaminated sharps and consumables

  • Decontamination solution (e.g., 10% bleach solution)

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the analytical balance is located within a certified chemical fume hood.

    • Prepare the work surface by laying down absorbent, disposable bench paper.

    • Pre-label all necessary tubes and containers.

  • Weighing:

    • Place a new piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a clean spatula.

    • Once the desired weight is achieved, securely close the stock container.

    • Carefully transfer the weighed this compound to the pre-labeled container.

  • Decontamination and Disposal:

    • Dispose of the used weighing paper/boat and any other contaminated consumables in the designated hazardous waste container.

    • Wipe down the spatula, the interior of the fume hood, and any other potentially contaminated surfaces with the appropriate decontamination solution.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, lab coat, and respirator).

    • Wash hands thoroughly with soap and water.

Diagrams

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound Assess_Task Assess Task: - Quantity - Duration - Aerosolization Potential Start->Assess_Task Assess_Properties Review this compound Properties: - Physical State (Powder) - Known Hazards Assess_Task->Assess_Properties Select_Gloves Select Gloves: Double Nitrile Assess_Properties->Select_Gloves Select_Eyes Select Eye Protection: Chemical Goggles Assess_Properties->Select_Eyes Select_Respiratory Select Respiratory: N95 Respirator Assess_Properties->Select_Respiratory Select_Coat Select Lab Coat: Full-Length, Cuffed Assess_Properties->Select_Coat Perform_Task Perform Task in Chemical Fume Hood Select_Gloves->Perform_Task Select_Eyes->Perform_Task Select_Respiratory->Perform_Task Select_Coat->Perform_Task End End: Decontaminate & Dispose Perform_Task->End

Caption: PPE selection workflow for handling this compound.

Disposal_Pathway cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Bench Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solvents, Solutions) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Pipette Tips) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EH_S Environmental Health & Safety (EH&S) Pickup Solid_Container->EH_S Liquid_Container->EH_S Sharps_Container->EH_S

Caption: Disposal pathway for this compound-contaminated waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reynosin
Reactant of Route 2
Reactant of Route 2
Reynosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.